molecular formula C8H10N4O2 B3354752 8-Propyl-3,7-dihydropurine-2,6-dione CAS No. 61033-11-2

8-Propyl-3,7-dihydropurine-2,6-dione

Cat. No.: B3354752
CAS No.: 61033-11-2
M. Wt: 194.19 g/mol
InChI Key: DEDHQVXKYCLMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Propyl-3,7-dihydropurine-2,6-dione is a synthetic xanthine derivative of significant interest in medicinal chemistry and pharmacological research. This compound is part of the 3,7-dihydropurine-2,6-dione chemical family, a scaffold known for its wide range of biological activities and its presence in numerous biologically active compounds . The core xanthine structure is a nitrogen-containing heterocycle, comprising a purine base fused with imidazole and pyrimidine rings, which serves as a fundamental building block for many potential therapeutic agents . The primary research value of this 8-propyl-substituted analog lies in its potential as an inhibitor of the Equilibrative Nucleoside Transporter (ENT) family . Inhibition of ENT transporters is a recognized strategic approach in oncology, as it can modulate the extracellular concentration of adenosine, an immunomodulatory molecule that can suppress anti-tumor immune responses. Consequently, this compound is a valuable tool for investigating novel cancer treatment pathways, both as a single-agent and particularly in combination with adenosine receptor antagonists . The structural motif of 8-substituted xanthines is a well-explored area in drug discovery for targeting purinergic signaling. Researchers utilize such compounds to study their interactions with adenosine receptor subtypes (A1, A2A, A2B, and A3) . The specific substitution at the 8-position on the xanthine core, in this case with a propyl group, is a critical modification known to influence binding affinity and selectivity, making it a key point of investigation for the design of new active compounds . This product is provided for research purposes only and is intended for use in laboratory studies. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

8-propyl-3,7-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-2-3-4-9-5-6(10-4)11-8(14)12-7(5)13/h2-3H2,1H3,(H3,9,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDHQVXKYCLMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484960
Record name 8-propyl-3,7-dihydropurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61033-11-2
Record name 8-propyl-3,7-dihydropurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-propylxanthine vs 8-cycloalkylxanthine potency comparison

For drug development professionals, this structure-activity relationship underscores a key design principle for targeting the A1 receptor. Future research may explore even more complex polycycloalkyl substituents or other bioisosteres at the 8-position to further refine selectivity profiles and improve pharmacokinetic properties for therapeutic applications. [6][18]

References

  • Daly, J. W., Padgett, W., & Shamim, M. T. (1986). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Journal of Medicinal Chemistry. Available at: [Link]

  • Gallo-Rodriguez, C., Ji, X. D., Melman, N., & Jacobson, K. A. (1995). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Orjales, A., Labeaga, L., & Berisa, A. (1995). Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists. Archiv der Pharmazie. Available at: [Link]

  • Jacobson, K. A., Shi, D., Gallo-Rodriguez, C., Manning Jr, M., Müller, C., Daly, J. W., ... & Pfleiderer, W. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules. Available at: [Link]

  • Jacobson, K. A., Shi, D., Gallo-Rodriguez, C., Manning, M., Jr, Müller, C., Daly, J. W., Neumeyer, J. L., Kiriasis, L., & Pfleiderer, W. (1993). Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Kiesman, W. F., Zhao, J., Conlon, K. M., Dowling, J. E., He, J., Hynes, J., ... & Thompson, D. M. (2006). Potent and orally bioavailable 8-bicyclo[2.2.2]octylxanthines as adenosine A1 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • Shimada, J., Suzuki, F., Nonaka, H., & Ishii, A. (1992). 8-Polycycloalkyl-1,3-dipropylxanthines as potent and selective antagonists for A1-adenosine receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • van der Doelen, R. H., van der Es, D., Heitman, L. H., & IJzerman, A. P. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry. Available at: [Link]

  • Krystofova, O., & Spilovska, K. (2017). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. Available at: [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Kiesman, W. F., et al. (2006). Potent and orally bioavailable 8-bicyclo[2.2.2]octylxanthines as adenosine A1 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology. Available at: [Link]

  • Williams, M. (1990). Radioligand Binding Assays for Adenosine Receptors. In Adenosine and Adenosine Receptors. Humana Press. Available at: [Link]

  • Jacobson, K. A., Kirk, K. L., Daly, J. W., Jonzon, B., Li, Y. O., & Fredholm, B. B. (1985). A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. Acta physiologica Scandinavica. Available at: [Link]

  • Gao, Z., Li, B. S., & Belardinelli, L. (1995). Binding of A1 adenosine receptor ligand [3H]8-cyclopentyl-1,3-dipropylxanthine in coronary smooth muscle. Circulation research. Available at: [Link]

  • Cunha, R. A., Sebastião, A. M., & Ribeiro, J. A. (1990). 1,3,8- and 1,3,7-substituted xanthines: relative potency as adenosine receptor antagonists at the frog neuromuscular junction. British Journal of Pharmacology. Available at: [Link]

  • Bussmann, M., Keuerle, F., & Müller, C. E. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv. Available at: [Link]

  • Dias, R. B., Rombo, D. M., Ribeiro, J. A., & Sebastião, A. M. (2013). The Combined Inhibitory Effect of the Adenosine A1 and Cannabinoid CB1 Receptors on cAMP Accumulation in the Hippocampus Is Additive and Independent of A1 Receptor Desensitization. Journal of Caffeine Research. Available at: [Link]

  • Alexander, S. P., & Hill, S. J. (1994). The binding of 1,3-[3H]-dipropyl-8-cyclopentylxanthine to adenosine A1 receptors in rat smooth muscle preparations. British journal of pharmacology. Available at: [Link]

  • Takeda, M., Kihara, M., & Imai, M. (1996). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. Kidney international. Available at: [Link]

  • Bussmann, M., Keuerle, F., & Müller, C. E. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv. Available at: [Link]

Introduction: The Central Role of Phosphodiesterases in Signal Transduction

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Phosphodiesterase Inhibition Profile of 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)

In the intricate landscape of intracellular signaling, cyclic nucleotides—namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)—function as critical second messengers. Their concentrations are meticulously regulated to control a vast array of physiological processes, from cardiac function and smooth muscle relaxation to inflammation and neurotransmission.[1] The synthesis of these molecules is governed by adenylyl and guanylyl cyclases, while their degradation is exclusively catalyzed by a superfamily of enzymes known as phosphodiesterases (PDEs).[2]

The PDE superfamily is comprised of 11 distinct families (PDE1-PDE11), which are further diversified by numerous isoforms and splice variants.[2] These families exhibit different specificities for cAMP or cGMP, possess unique regulatory domains, and show distinct tissue distribution, allowing for compartmentalized and fine-tuned regulation of cyclic nucleotide signaling.[2] This diversity makes PDEs attractive therapeutic targets. By selectively inhibiting a specific PDE family, it is possible to elevate cyclic nucleotide levels in a targeted manner, offering therapeutic benefits for a wide range of diseases, including chronic obstructive pulmonary disease (COPD), erectile dysfunction, and various cardiovascular and neurological disorders.[3]

Xanthine derivatives, such as caffeine and theophylline, were among the first identified PDE inhibitors.[2][3] While effective, these classical xanthines are non-selective, leading to a broad spectrum of physiological effects. This has driven the development of synthetic xanthine analogs with improved potency and selectivity for specific PDE isozymes or other related targets like adenosine receptors.[2] This guide provides a detailed examination of the PDE inhibition profile of a key synthetic xanthine derivative, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX), outlines a robust experimental protocol for its characterization, and discusses the implications of its activity profile.

The Target Molecule: 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)

1,3-Dipropyl-8-cyclopentylxanthine, commonly known as DPCPX, is a well-characterized xanthine derivative. It is primarily recognized in the scientific community as a potent and highly selective antagonist of the A1 adenosine receptor.[4][5] Its affinity for the A1 receptor is in the low nanomolar to picomolar range, with over 700-fold selectivity against the A2 adenosine receptor.[4] While its primary pharmacological identity is linked to adenosine receptor blockade, its xanthine core structure necessitates a thorough evaluation of its activity as a phosphodiesterase inhibitor to fully understand its biological effects.[6] The pharmacological actions of many methylxanthines are indeed attributed to a combination of adenosine receptor blockade and PDE inhibition.[6]

Quantitative Inhibition Profile of DPCPX and Related Xanthines

The characterization of a compound's PDE inhibition profile requires determining its potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), against a panel of PDE isozymes.

Available data indicates that DPCPX is a comparatively modest PDE inhibitor, especially when contrasted with its high affinity for the A1 adenosine receptor. Its most notable PDE activity is against the cAMP-specific PDE4 family. However, other studies have found it does not significantly inhibit the soluble cAMP-PDE activity found in human platelets (predominantly PDE3) even at high concentrations.[4][7][8] This suggests a degree of selectivity, albeit with much lower potency than its adenosine receptor antagonism.

For context, the table below summarizes the known PDE inhibitory activity of DPCPX alongside other relevant xanthine derivatives.

CompoundPDE FamilySubstrateIC50 ValueSource
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) PDE4cAMP~10 µM[6]
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) Soluble Platelet cAMP-PDE (e.g., PDE3)cAMPNo significant inhibition at high concentrations[4][8]
Propentofylline PDE2 (cGMP-stimulated)cAMP20 µM[9]
Other Xanthine Derivatives (General) PDE3 / PDE4cAMPModest inhibition (in the 100 µM range)[9]
3-Isobutyl-1-methylxanthine (IBMX) Non-selectivecAMP/cGMP~7 µM (tracheal relaxation assay)[10]

This data underscores that while DPCPX does interact with PDE4, its potency is in the micromolar range, orders of magnitude weaker than its sub-nanomolar affinity for the A1 adenosine receptor.

Mechanism of Action: Modulating Cyclic Nucleotide Signaling

PDE inhibitors act by competitively binding to the catalytic site of the enzyme, mimicking the purine ring of the endogenous cAMP or cGMP substrates.[3] By blocking substrate access, the inhibitor prevents the hydrolysis of the cyclic nucleotide to its inactive 5'-monophosphate form. This leads to an accumulation of intracellular cAMP or cGMP, amplifying the downstream signaling cascades initiated by G-protein coupled receptors (GPCRs) and other stimuli.

The following diagram illustrates the central role of PDEs in the cAMP and cGMP signaling pathways and the mechanism of xanthine inhibition.

cluster_camp cAMP Signaling Pathway cluster_cgmp cGMP Signaling Pathway cluster_pde PDE Regulation GPCR_S GPCR (e.g., β-adrenergic) AC Adenylyl Cyclase (AC) GPCR_S->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzes Cellular_Response_cAMP Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response_cAMP Phosphorylates Targets NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates cGMP->PDE Hydrolyzes Cellular_Response_cGMP Cellular Response (e.g., Vasodilation) PKG->Cellular_Response_cGMP Phosphorylates Targets AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP DPCPX DPCPX (Xanthine Inhibitor) DPCPX->PDE Inhibits

Caption: Cyclic Nucleotide Signaling and PDE Inhibition.

Experimental Protocol: Determining PDE Inhibition Profile via Fluorescence Polarization

To reliably determine the inhibitory profile of a compound like DPCPX, a robust and high-throughput assay is required. The Fluorescence Polarization (FP) assay is a modern, homogeneous method well-suited for this purpose.[11][12] It avoids the use of radioisotopes and offers a simple mix-and-read format.[13]

Causality and Self-Validation: The choice of the FP assay is deliberate. Its principle relies on a direct physical measurement—the change in rotational speed of a fluorescently labeled substrate upon enzymatic cleavage and binding to a large nanoparticle.[14] This provides a direct readout of enzymatic activity. The protocol is self-validating through the inclusion of key controls: a "no enzyme" control to define the baseline (low polarization), a "no inhibitor" control to define 100% enzyme activity (high polarization), and a reference inhibitor (e.g., Rolipram for PDE4) to confirm the assay is performing as expected.

Principle of the Fluorescence Polarization PDE Assay

A small, fluorescently labeled cyclic nucleotide (e.g., cAMP-FAM) tumbles rapidly in solution, resulting in low fluorescence polarization. When a PDE enzyme hydrolyzes the substrate to its linear monophosphate form (AMP-FAM), this product is captured by a large, specific binding agent. The resulting large complex tumbles much more slowly, leading to a significant increase in the measured fluorescence polarization.[14][15] An inhibitor prevents this conversion, keeping the polarization signal low.

Materials and Reagents
  • Test Compound: 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX), dissolved in DMSO to create a 10 mM stock solution.

  • PDE Enzymes: Purified, recombinant human PDE isozymes (e.g., PDE1A, PDE2A, PDE3A, PDE4D, PDE5A, etc.).

  • Assay Buffer: (e.g., 1x HBSS, 25 mM HEPES, pH 7.4, 0.1% BSA). Buffer composition is critical to ensure optimal enzyme activity and stability.

  • Fluorescent Substrate: Fluorescein-labeled cAMP or cGMP (e.g., FAM-cAMP), at a concentration near the Km of the target enzyme.

  • Binding Agent: Specific nanoparticle or antibody that binds the hydrolyzed 5'-monophosphate product.

  • Reference Inhibitor: Known selective inhibitor for each PDE family (e.g., Rolipram for PDE4, Sildenafil for PDE5).

  • Microplates: Low-volume, black, 384-well microplates to minimize background fluorescence and conserve reagents.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization, with appropriate excitation and emission filters (e.g., λex = 470 nm, λem = 528 nm).[14]

Step-by-Step Methodology

The following workflow outlines the process for determining the IC50 of DPCPX against a single PDE isozyme.

start Start: Prepare Reagents prep_compound 1. Prepare Compound Dilution Series (DPCPX in DMSO, then Assay Buffer) start->prep_compound prep_controls 2. Prepare Controls (No Inhibitor, No Enzyme, Ref. Inhibitor) start->prep_controls add_enzyme 3. Add PDE Enzyme to Wells (Except 'No Enzyme' control) start->add_enzyme add_compound 4. Add Compound Dilutions & Controls to Wells prep_compound->add_compound prep_controls->add_compound add_enzyme->add_compound pre_incubate 5. Pre-incubate at RT (Allows compound-enzyme interaction) add_compound->pre_incubate add_substrate 6. Initiate Reaction (Add FAM-cAMP/cGMP Substrate) pre_incubate->add_substrate incubate_reaction 7. Incubate Reaction at RT (e.g., 60 minutes) add_substrate->incubate_reaction stop_reaction 8. Stop Reaction & Detect (Add Binding Agent) incubate_reaction->stop_reaction incubate_binding 9. Incubate for Binding (e.g., 30 minutes) stop_reaction->incubate_binding read_plate 10. Read Fluorescence Polarization (FP) incubate_binding->read_plate analyze 11. Analyze Data (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) read_plate->analyze end End analyze->end

Caption: Experimental Workflow for PDE Inhibition Assay.

  • Compound Preparation: Prepare a serial dilution of the DPCPX stock solution. First, perform a dilution series in pure DMSO. Subsequently, dilute these samples into the Assay Buffer to the desired final concentrations. This two-step dilution minimizes the final DMSO concentration in the assay well (typically ≤1%), which is crucial to prevent solvent effects on enzyme activity.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of Assay Buffer to all wells.

  • Add Test Compound: Add 5 µL of the diluted DPCPX solutions to the sample wells. To control wells, add 5 µL of Assay Buffer (for 100% activity) or 5 µL of the reference inhibitor.

  • Add Enzyme: Add 5 µL of the diluted PDE enzyme solution to all wells except the "no enzyme" (background) controls. For these background wells, add 5 µL of Assay Buffer instead.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Initiate Reaction: Add 5 µL of the fluorescent substrate (FAM-cAMP or FAM-cGMP) to all wells to initiate the enzymatic reaction. The final volume is now 20 µL.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light. The duration should be optimized to ensure the reaction is in the linear range (typically <30% substrate conversion).

  • Stop and Detect: Add 10 µL of the Binding Agent solution to all wells. This simultaneously stops the enzymatic reaction and begins the detection phase.

  • Binding Incubation: Incubate for 30 minutes at room temperature to allow the hydrolyzed substrate to bind completely to the detection agent.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Subtract the average "no enzyme" background signal from all other readings.

    • Calculate the percent inhibition for each DPCPX concentration using the formula: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)])

    • Plot the percent inhibition against the logarithm of the DPCPX concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The analysis of 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) reveals a pharmacological profile dominated by high-affinity antagonism of the A1 adenosine receptor. While it possesses a xanthine core, a structure classically associated with PDE inhibition, its activity against this enzyme superfamily is modest and selective. The primary interaction appears to be with PDE4, with an IC50 value in the micromolar range, indicating significantly lower potency compared to its effects on adenosine receptors.[6] For drug development professionals, this profile suggests that at therapeutic concentrations relevant to A1 receptor blockade, the direct effects of DPCPX from PDE inhibition are likely to be minimal. However, this secondary activity should not be entirely dismissed, as it could contribute to the compound's overall cellular or in vivo effects, particularly at higher concentrations.

This technical guide provides the foundational understanding and a robust, field-proven protocol for characterizing such compounds. Future research should aim to profile DPCPX and other novel xanthine derivatives against a comprehensive panel of all 11 PDE families to create a complete selectivity map. Such data is invaluable for building precise structure-activity relationships and for designing next-generation compounds with tailored selectivity for either adenosine receptors or specific PDE isozymes, thereby minimizing off-target effects and maximizing therapeutic potential.

References

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An In-depth Technical Guide on the Synthesis and Bioactivity of 8-Alkylxanthines

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Xanthine Scaffold

Xanthine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with profound pharmacological effects.[1][2] These purine alkaloids, including the well-known caffeine and theophylline, are integral components of daily life, found in beverages like coffee and tea.[2][3] Their diverse biological activities stem from their ability to interact with various physiological targets, most notably as antagonists of adenosine receptors and inhibitors of phosphodiesterases.[1][4]

The xanthine core, a 3,7-dihydro-1H-purine-2,6-dione, offers multiple sites for chemical modification, with the C-8 position being a particularly fruitful avenue for derivatization.[5][6] Substitution at this position has been a key strategy in developing potent and selective ligands for various pharmacological targets.[7][8] This guide will provide a comprehensive overview of the synthesis and bioactivity of 8-alkylxanthines, a class of compounds that has garnered significant attention for its therapeutic potential.

Part 1: Core Synthetic Strategies for 8-Alkylxanthines

The synthesis of 8-alkylxanthines typically involves the construction of the imidazole ring onto a pre-existing pyrimidine core, specifically a 5,6-diaminouracil derivative.[1][9] This key intermediate is often prepared from substituted ureas and cyanoacetic acid.[1] Several methods have been developed to effect the final ring closure to form the xanthine scaffold.

Classical Synthetic Routes

One of the most common and versatile methods for synthesizing 8-substituted xanthines is the Traube purine synthesis. The general workflow involves:

  • Preparation of 6-aminouracil derivatives: This is often achieved by condensing a substituted urea with cyanoacetic acid in the presence of acetic anhydride, followed by alkali-induced ring closure.[1]

  • Nitrosation and Reduction: The 6-aminouracil is then nitrosated at the 5-position, followed by reduction to yield the crucial 5,6-diaminouracil intermediate.[1][9]

  • Condensation and Cyclization: The 5,6-diaminouracil is then condensed with a carboxylic acid or its derivative (e.g., aldehyde followed by oxidative cyclization) to introduce the 8-substituent and form the imidazole ring.[1][9]

For instance, 1,3,8-trisubstituted xanthines can be synthesized by condensing 1,3-dialkyl-5,6-diaminouracil with various aldehydes to form an imine, which then undergoes oxidative cyclization.[1] Alternatively, reaction with a carboxylic acid can form an amide, followed by cyclization under basic conditions or by direct melting.[1]

A variety of reagents can be employed for the cyclization step. Thionyl chloride has been used to facilitate the oxidative cyclization of benzylidene derivatives formed from the reaction of 5,6-diamino-1,3-dimethyluracil with substituted aldehydes.[9]

Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and improve yields. The cyclization step to form the purine ring from a uracil precursor can be significantly improved by applying microwave irradiation.[7] This method has been successfully used for the synthesis of 8-substituted xanthine derivatives and related fused purinediones, in some cases enabling reactions that were not feasible under thermal conditions.[7] For example, a one-step synthesis of 8-substituted xanthines has been reported through the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation.[10]

Caption: General Synthetic Workflow for 8-Alkylxanthines.

Part 2: Bioactivity and Structure-Activity Relationships

8-Alkylxanthines exhibit a wide range of biological activities, with their primary mechanism of action often involving the antagonism of adenosine receptors.[1][11] Adenosine is a ubiquitous signaling molecule that exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3.[11][12] By blocking these receptors, 8-alkylxanthines can modulate various physiological processes, including neurotransmission, inflammation, and cardiovascular function.[1][4]

Adenosine Receptor Antagonism

The nature of the substituent at the 8-position, as well as substitutions at the 1-, 3-, and 7-positions of the xanthine ring, profoundly influences the potency and selectivity of these compounds for the different adenosine receptor subtypes.[13][14]

  • A1 Adenosine Receptors: 8-substituted xanthines have been extensively studied as A1 adenosine receptor antagonists.[13][15] For example, 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX) is a highly potent and selective A1 antagonist.[11] Generally, bulky lipophilic groups at the 8-position tend to favor A1 receptor affinity.[16]

  • A2A Adenosine Receptors: The introduction of specific substituents at the 8-position has led to the development of potent and selective A2A adenosine receptor antagonists.[7][14] 8-Styrylxanthines, for instance, have shown high A2A selectivity, with compounds like istradefylline (KW-6002) being investigated for the treatment of Parkinson's disease.[7][12] The substitution pattern on the phenyl ring of the styryl moiety is crucial for A2A affinity and selectivity.[12][14] 8-Cycloalkyl substituents can also markedly increase activity at A2 receptors, particularly in caffeine and 1,3-dipropyl-7-methylxanthine derivatives.[16]

  • A2B Adenosine Receptors: Some 8-heterocyclyl-xanthine derivatives have been identified as potent and selective A2B adenosine receptor antagonists, with potential applications in treating asthma and other inflammatory diseases.[8]

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR findings for 8-alkylxanthine derivatives as adenosine receptor antagonists:

PositionSubstituent EffectReceptor Selectivity ImpactReference
8 Bulky, lipophilic groups (e.g., phenyl, cycloalkyl) generally increase potency.Can confer selectivity for A1 or A2A receptors depending on the specific group.[11][13][16]
8 Styryl groups with specific phenyl substitutions favor A2A selectivity.High A2A selectivity.[12][14]
1 & 3 Alkyl groups (e.g., methyl, propyl) influence potency and selectivity.1,3-Dimethylxanthine derivatives tend to be more A2-selective.[12][14]
7 Small hydrophobic substituents are tolerated.7-Methyl analogues can be more A2-selective than 7-H analogues.[12][14]

graph "Adenosine_Receptor_Signaling_Pathway" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Alkylxanthine" [label="8-Alkylxanthine", fillcolor="#EA4335"]; "Adenosine_Receptor" [label="Adenosine Receptor\n(e.g., A2A)", fillcolor="#4285F4"]; "G_Protein" [label="G-Protein", fillcolor="#4285F4"]; "Adenylate_Cyclase" [label="Adenylate Cyclase", fillcolor="#4285F4"]; "ATP" [label="ATP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "cAMP" [label="cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "PKA" [label="Protein Kinase A\n(PKA)", fillcolor="#34A853"]; "Cellular_Response" [label="Cellular Response\n(e.g., decreased inflammation)", fillcolor="#34A853"];

"Alkylxanthine" -> "Adenosine_Receptor" [label="Antagonism", style=dashed, arrowhead=tee]; "Adenosine_Receptor" -> "G_Protein" [label="Activation"]; "G_Protein" -> "Adenylate_Cyclase" [label="Stimulation"]; "Adenylate_Cyclase" -> "cAMP" [label="Conversion"]; "ATP" -> "Adenylate_Cyclase"; "cAMP" -> "PKA" [label="Activation"]; "PKA" -> "Cellular_Response" [label="Phosphorylation\nof target proteins"]; }

Caption: Simplified Adenosine Receptor Signaling Pathway.

Other Bioactivities

Beyond adenosine receptor antagonism, 8-alkylxanthines have been investigated for other therapeutic applications:

  • Anti-inflammatory and Immunomodulatory Effects: Theophylline, a well-known xanthine derivative, possesses anti-inflammatory and immunomodulatory properties, which contribute to its efficacy in treating asthma.[17]

  • Anticancer Activity: Some xanthine derivatives have been reported to exhibit antiproliferative activity and induce apoptosis in cancer cell lines.[17]

  • Phosphodiesterase (PDE) Inhibition: Xanthines are known inhibitors of phosphodiesterases, enzymes that break down cyclic AMP (cAMP) and cyclic GMP (cGMP).[4] This inhibition leads to increased intracellular levels of these second messengers, resulting in effects such as bronchodilation.[4][18] The length of the alkyl chain at the N3 position can influence the PDE inhibitory activity.[19]

Part 3: Experimental Protocols

Representative Synthesis of an 8-Phenylxanthine Derivative

This protocol is a generalized procedure based on common synthetic strategies.[1][9]

Step 1: Synthesis of 1,3-Dimethyl-5,6-diaminouracil

  • Condense N,N'-dimethylurea with cyanoacetic acid in acetic anhydride to form the corresponding cyanoacetylurea.

  • Treat the crude product with an aqueous solution of sodium hydroxide to effect ring closure and form 6-amino-1,3-dimethyluracil.

  • Perform nitrosation at the 5-position using sodium nitrite in an acidic medium.

  • Reduce the nitroso group to an amino group using a suitable reducing agent like sodium dithionite to yield 1,3-dimethyl-5,6-diaminouracil.

Step 2: Synthesis of 8-(p-substituted-phenyl)-1,3-dimethylxanthine

  • Dissolve 1,3-dimethyl-5,6-diaminouracil in a suitable solvent such as dimethylformamide (DMF).

  • Add an equimolar amount of a p-substituted benzaldehyde.

  • Heat the reaction mixture to form the corresponding Schiff base (imine).

  • Effect ring closure and oxidation to the xanthine by either refluxing with a mild oxidizing agent or by heating in the presence of an acid or base catalyst, or by using microwave irradiation.

  • Isolate and purify the final 8-phenylxanthine derivative by crystallization or column chromatography.

In Vitro Bioactivity Assay: Radioligand Binding to Adenosine Receptors

This protocol outlines a general procedure for assessing the affinity of 8-alkylxanthines for adenosine receptors.[13][15]

Materials:

  • Membrane preparations from cells expressing the desired adenosine receptor subtype (e.g., rat brain membranes for A1 receptors).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1 receptors).

  • Test compounds (8-alkylxanthine derivatives).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a series of tubes, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).

  • Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

8-Alkylxanthines represent a versatile and pharmacologically significant class of compounds. The strategic modification of the xanthine scaffold, particularly at the 8-position, has yielded a rich pipeline of molecules with diverse biological activities. Their primary role as adenosine receptor antagonists has led to the development of potent and selective ligands with therapeutic potential in a range of disorders, from neurodegenerative diseases to inflammatory conditions. The continued exploration of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the discovery of new and improved 8-alkylxanthine-based therapeutics.

References

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  • Jacobson, K. A., Kiriasis, L., Barone, S., Med-ina, J., & Daly, J. W. (1989). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of medicinal chemistry, 32(8), 1873–1879. [Link]

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Sources

Methodological & Application

protocol for 8-propylxanthine adenosine receptor binding assay

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Characterizing 8-Propylxanthine and its Analogs at Human Adenosine Receptors using Radioligand Binding Assays

Abstract

This technical guide provides a comprehensive framework and detailed protocols for characterizing the binding affinity of 8-propylxanthine and related xanthine derivatives at the four human adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are critical regulators of physiology and represent important therapeutic targets. Xanthines, such as caffeine and theophylline, are the classical non-selective antagonists for these receptors. This document elucidates the principles of competitive radioligand binding assays, a robust method for determining the inhibition constant (Kᵢ) of unlabeled test compounds. We present subtype-specific protocols using validated radioligands and receptor preparations, explain the rationale behind key experimental parameters, and detail the data analysis required to derive accurate affinity constants. This guide is intended for researchers in pharmacology, medicinal chemistry, and drug development seeking to profile novel compounds at this important receptor family.

Introduction to Adenosine Receptors and Xanthine Antagonists

The purine nucleoside adenosine is a ubiquitous signaling molecule that modulates a vast array of physiological processes, including neurotransmission, cardiac function, inflammation, and blood flow. Its effects are mediated by four distinct GPCR subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1] These receptors are coupled to different G proteins, leading to divergent downstream signaling cascades. The A₁ and A₃ receptors typically couple to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[2] Conversely, the A₂ₐ and A₂ₑ receptors primarily couple to Gₛ proteins, activating adenylyl cyclase and increasing cAMP.[3]

The methylxanthines, particularly caffeine and theophylline, are well-known non-selective adenosine receptor antagonists.[4] The xanthine scaffold has been a foundational template for medicinal chemistry efforts to develop more potent and subtype-selective antagonists. Structural modifications at the N¹, N³, and 8-positions of the xanthine core are critical for tuning affinity and selectivity.[4][5] Compounds like 8-propylxanthine belong to this important chemical class.

To accurately determine the potency and selectivity profile of a new compound, the competitive radioligand binding assay remains the gold standard.[6][7] This technique measures the ability of an unlabeled test compound (the "competitor," e.g., 8-propylxanthine) to displace a high-affinity radiolabeled ligand ("radioligand") from the receptor. The resulting data allow for the calculation of the half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibition constant (Kᵢ), a true measure of the compound's binding affinity.[8][9]

Principle of Competitive Radioligand Binding

A competitive binding assay is performed by incubating a fixed concentration of receptor preparation and a fixed concentration of a specific radioligand with varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor.

The key measurements are:

  • Total Binding: Radioactivity bound in the absence of any competitor.

  • Non-Specific Binding (NSB): Radioactivity bound in the presence of a saturating concentration of a potent, unlabeled standard ligand. This measures the portion of the radioligand that binds to non-receptor components (e.g., filters, lipids).

  • Specific Binding: The difference between Total Binding and Non-Specific Binding, representing the radioligand bound specifically to the target receptor.

The data are plotted as percent specific binding versus the logarithm of the competitor concentration, generating a sigmoidal curve from which the IC₅₀ is determined.

The Cheng-Prusoff Equation: From IC₅₀ to Kᵢ

The IC₅₀ value is dependent on the concentration and affinity of the radioligand used in the assay.[9] To determine an absolute affinity constant (Kᵢ) for the test compound, which is independent of these experimental conditions, the Cheng-Prusoff equation is applied.[8][10][11]

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • Kᵢ: The inhibition constant of the test compound.

  • IC₅₀: The concentration of the test compound that displaces 50% of the specific radioligand binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kₔ: The equilibrium dissociation constant of the radioligand for the receptor.

Binding Affinity Profile of Reference Xanthine Antagonists

The following table summarizes the binding affinities of well-characterized, potent xanthine antagonists at the four human adenosine receptor subtypes. This data provides a benchmark for evaluating novel compounds like 8-propylxanthine.

CompoundA₁ Kᵢ (nM)A₂ₐ Kᵢ (nM)A₂ₑ Kᵢ (nM)A₃ Kᵢ (nM)Selectivity Profile
DPCPX 3.9130504000Highly A₁-selective
Theophylline ~10,000~25,000~15,000>10,000Non-selective
Enprofylline >10,000>10,0004,730>10,000Weak, some A₂ₑ preference

Data compiled from Tocris Bioscience and various literature sources.[1][4] DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) is a potent and highly selective A₁ receptor antagonist.[5][12] Enprofylline (3-propylxanthine) is a weak antagonist.[4][13]

Experimental Workflow & Signaling Pathway Visualization

Adenosine Receptor Signaling Overview

The following diagram illustrates the primary signaling pathways initiated by adenosine receptor activation. A₁ and A₃ receptors inhibit adenylyl cyclase via Gᵢ, while A₂ₐ and A₂ₑ receptors stimulate it via Gₛ. Antagonists like 8-propylxanthine block these effects by preventing adenosine from binding.

G_protein_signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular A1_A3 A₁ / A₃ Receptors Gi Gᵢ Protein A1_A3->Gi Activates A2A_A2B A₂ₐ / A₂ₑ Receptors Gs Gₛ Protein A2A_A2B->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A1_A3 Binds Adenosine->A2A_A2B Binds Xanthine 8-Propylxanthine (Antagonist) Xanthine->A1_A3 Blocks Xanthine->A2A_A2B Blocks Gi->AC Inhibits Gs->AC Stimulates ATP ATP

Caption: General signaling pathways for adenosine receptors.

Competitive Radioligand Binding Assay Workflow

This diagram outlines the key steps of the experimental protocol, from preparation to final data analysis.

Assay_Workflow prep 1. Reagent Preparation - Assay Buffer with ADA - Radioligand Stock - Competitor (8-Propylxanthine) Dilutions incubation 2. Incubation Setup - Add Membranes, Radioligand, and Competitor to Plate prep->incubation equilibrate 3. Equilibration - Incubate at specified temperature and time (e.g., 60 min at 25°C) incubation->equilibrate filtration 4. Separation - Rapidly filter plate contents over GF/B filters equilibrate->filtration wash 5. Washing - Wash filters with ice-cold buffer to remove unbound radioligand filtration->wash count 6. Quantification - Dry filters and measure bound radioactivity via liquid scintillation counting wash->count analyze 7. Data Analysis - Calculate Specific Binding - Plot competition curve (IC₅₀) - Calculate Kᵢ via Cheng-Prusoff count->analyze

Caption: Experimental workflow for a competitive binding assay.

Detailed Experimental Protocols

The following protocols are designed to determine the Kᵢ of 8-propylxanthine at each of the four human adenosine receptor subtypes.

Critical Reagent: Assay Buffer

The composition of the assay buffer is crucial for obtaining reliable and reproducible data.

  • Buffer Component & Rationale:

    • 50 mM Tris-HCl, pH 7.4: Provides a stable physiological pH environment for the receptor-ligand interaction.

    • 5 mM MgCl₂: Divalent cations like Mg²⁺ are often required for maintaining the optimal conformation of many GPCRs for ligand binding.

    • Adenosine Deaminase (ADA), 2 U/mL: This is a critical component. Receptor preparations, especially from native tissues, contain endogenous adenosine which can compete with the radioligand. ADA catalyzes the deamination of adenosine to inosine, effectively removing this interference.[14][15][16] Always add ADA fresh to the buffer on the day of the experiment.

Protocol for Human A₁ Receptor
  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human A₁ adenosine receptor.

  • Radioligand: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine). Final concentration: ~1.0 nM (approximately its Kₔ).

  • NSB Definition: 10 µM DPCPX (unlabeled).

  • Protocol Steps:

    • Prepare serial dilutions of 8-propylxanthine (e.g., from 100 µM to 10 pM) in the assay buffer.

    • In a 96-well plate, add in order:

      • 50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM DPCPX (for NSB) OR 50 µL of 8-propylxanthine dilution.

      • 50 µL of [³H]DPCPX diluted in assay buffer.

      • 100 µL of A₁ receptor membrane preparation (typically 10-30 µg protein/well).

    • Incubate the plate for 60-90 minutes at 25°C with gentle agitation to reach equilibrium.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash the filters 3-4 times with ice-cold 50 mM Tris-HCl buffer.

    • Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol for Human A₂ₐ Receptor
  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human A₂ₐ adenosine receptor.

  • Radioligand: [³H]ZM241385. Final concentration: ~2.0 nM (approximately its Kₔ).

  • NSB Definition: 10 µM ZM241385 (unlabeled) or 50 µM NECA.

  • Protocol Steps:

    • Follow steps 1-7 as described in the A₁ protocol (Section 5.2), substituting the A₂ₐ-specific reagents.

    • Incubation is typically 60 minutes at 25°C.[17]

Protocol for Human A₂ₑ Receptor
  • Receptor Source: Membranes from HEK293 cells stably expressing the human A₂ₑ adenosine receptor.

  • Radioligand: [³H]PSB-603 or ¹²⁵I-ABOPX. Final concentration: ~2.0 nM (approximately its Kₔ).

  • NSB Definition: 10 µM ZM241385 or 10 µM XAC.

  • Protocol Steps:

    • Follow steps 1-7 as described in the A₁ protocol (Section 5.2), substituting the A₂ₑ-specific reagents.

    • Incubation is typically 120 minutes at 25°C to ensure equilibrium is reached, particularly for this lower-affinity receptor subtype.[3][13][18]

Protocol for Human A₃ Receptor
  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human A₃ adenosine receptor.

  • Radioligand: ¹²⁵I-AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine). Final concentration: ~0.5 nM (approximately its Kₔ).

  • NSB Definition: 100 µM R-PIA or 10 µM NECA.

  • Protocol Steps:

    • Follow steps 1-7 as described in the A₁ protocol (Section 5.2), substituting the A₃-specific reagents.

    • Incubation is typically 60 minutes at 25°C.

Conclusion and Best Practices

This guide provides a robust and validated framework for determining the binding affinity of 8-propylxanthine and other novel xanthine antagonists at the four human adenosine receptor subtypes. Adherence to these protocols, particularly the inclusion of adenosine deaminase and the correct application of the Cheng-Prusoff equation, is essential for generating accurate and comparable data. By systematically profiling compounds across all four receptors, researchers can build a comprehensive understanding of their potency and selectivity, which is a critical step in the development of new therapeutic agents targeting the adenosine system.

References

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  • Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164.
  • Gracia, E., et al. (2017). Molecular Evidence of Adenosine Deaminase Linking Adenosine A2A Receptor and CD26 Proteins. Frontiers in Pharmacology, 8, 586.
  • Lohse, M. J., et al. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedebergs Archives of Pharmacology, 336(2), 204-210.
  • ResearchGate. Effect of adenosine deaminase (ADA) on binding of A2A R antagonist [3H]ZM 241385. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • Mustafa, S. J., et al. (1995). Binding of A1 adenosine receptor ligand [3H]8-cyclopentyl-1,3-dipropylxanthine in coronary smooth muscle.
  • van der Pijl, R., et al. (2019). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 183, 111718.
  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264.
  • Kim, Y. C., et al. (2002). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry, 45(16), 3609-3617.
  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-262.
  • Böhm, M., et al. (1990). [3H]-8-cyclopentyl-1,3-dipropylxanthine binding to A1 adenosine receptors of intact rat ventricular myocytes. Molecular Pharmacology, 37(2), 230-237.
  • Martinson, E. A., Johnson, R. A., & Wells, J. N. (1987). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Molecular Pharmacology, 31(3), 247-252.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(6), 4884-4922.
  • Meyts, I., et al. (2022). ELISA based assays to measure adenosine deaminases concentration in serum and saliva for the diagnosis of ADA2 deficiency and cancer. Frontiers in Immunology, 13, 931846.
  • Kim, Y. C., de Zwart, M., & Jacobson, K. A. (2000). Structure-Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions. Drug Development Research, 50(1), 69-80.
  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • Williams, M. (1990). Radioligand Binding Assays for Adenosine Receptors. In Adenosine and Adenosine Receptors. Humana Press.
  • Eurofins DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs. Available at: [Link]

  • Katritch, V., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(4), 1797-1805.
  • Williams, M. (1990). Radioligand Binding Assays for Adenosine Receptors. In Methods in Neurosciences. Academic Press.

Sources

Preparing High-Purity 8-Propylxanthine Stock Solutions in DMSO: An Application Guide for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol and best practices for the preparation, storage, and quality control of 8-propylxanthine stock solutions using dimethyl sulfoxide (DMSO) as a solvent. Tailored for researchers in cell biology, pharmacology, and drug development, this guide emphasizes the critical interplay between solute characteristics, solvent properties, and experimental integrity. By explaining the causality behind each procedural step, from accurate weighing to final dilution in cell culture media, this document serves as an authoritative resource for ensuring reproducible and reliable experimental outcomes.

Introduction: The Criticality of Stock Solution Integrity

8-Propylxanthine, a derivative of the xanthine chemical family, is a valuable tool in biological research, primarily utilized for its activity as an antagonist of adenosine receptors.[1][2] These G protein-coupled receptors are ubiquitous and play crucial roles in a myriad of physiological and pathological processes, including inflammation, neurotransmission, and cancer progression.[3][4] The accuracy of in vitro studies using 8-propylxanthine is fundamentally dependent on the precise and consistent preparation of the compound for delivery to cell cultures.

The use of concentrated stock solutions is a cornerstone of efficient and reproducible laboratory work. It allows for accurate dosing of potent compounds by circumventing the challenges of weighing minute quantities for each experiment and ensures consistency across multiple assays. Due to the hydrophobic nature of many xanthine derivatives, an organic solvent is required for their solubilization. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in cell culture for this purpose. However, its use is not without caveats. DMSO itself can elicit biological effects and cytotoxicity, making the careful preparation and application of stock solutions a matter of paramount importance.

This guide provides a robust framework for preparing 8-propylxanthine stock solutions in DMSO, ensuring scientific integrity from the weigh boat to the final experimental well.

Foundational Knowledge: Solute and Solvent Properties

A thorough understanding of the materials is the first step in a self-validating protocol. The properties of both 8-propylxanthine and DMSO dictate the procedures for solubilization, storage, and application.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Characteristics
8-PropylxanthineC₈H₁₀N₄O₂194.19Xanthine derivative; functions as an adenosine receptor antagonist. Typically a solid powder at room temperature.
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Polar aprotic solvent; excellent solubilizing capacity for many organic compounds. Miscible with water and cell culture media.

The Role and Ramifications of DMSO in Cell Culture

DMSO is an invaluable solvent, but its concentration in the final cell culture medium must be strictly controlled to avoid confounding experimental results.

Causality of DMSO-Induced Effects: At high concentrations, DMSO can increase cell membrane permeability, induce osmotic stress, trigger apoptosis, and inhibit cell proliferation. These effects are both concentration- and time-dependent.

Recommended Final Concentrations: For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is generally well-tolerated, with many sensitive or primary cell cultures requiring concentrations as low as ≤ 0.1% (v/v) . It is imperative to establish the tolerance of your specific cell line with a dose-response curve for DMSO alone. A solvent control (media containing the same final concentration of DMSO as the experimental wells) must be included in every experiment to isolate the effects of the compound from those of the solvent.

Final DMSO Concentration (v/v) General Cellular Response Recommendation
< 0.1%Minimal to no cytotoxicity observed for most cell types.Ideal for sensitive assays and primary cells.
0.1% - 0.5%Generally considered safe for most established cell lines with minimal impact on viability.Commonly used range; validation is essential.
0.6% - 1.0%Cell-line dependent cytotoxicity may become apparent; potential for off-target effects.Use with caution; requires thorough validation.
> 1.0%Significant cytotoxicity and inhibition of proliferation are common.Generally not recommended for cell-based assays.

Experimental Protocol: Preparation of a 10 mM 8-Propylxanthine Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration. All steps should be performed using aseptic techniques in a Class II biological safety cabinet to maintain sterility.

Required Materials
  • 8-Propylxanthine powder (high purity)

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, nuclease-free pipette tips and calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Calculation

The core of an accurate stock solution is a precise calculation. To prepare a 10 mM stock solution:

  • Molecular Weight (MW) of 8-Propylxanthine: 194.19 g/mol

  • Desired Concentration (C): 10 mM = 0.010 mol/L

  • Desired Volume (V): 1 mL = 0.001 L

Mass (m) = C x V x MW Mass = (0.010 mol/L) x (0.001 L) x (194.19 g/mol ) Mass = 0.0019419 g = 1.94 mg

Therefore, you will weigh 1.94 mg of 8-propylxanthine to prepare 1 mL of a 10 mM stock solution.

Step-by-Step Methodology
  • Preparation: Don PPE and perform all subsequent steps in a sterile biological safety cabinet.

  • Weighing: Carefully weigh 1.94 mg of 8-propylxanthine powder and transfer it into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Using a calibrated micropipette, add 1.0 mL of sterile, cell culture-grade DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex at medium speed for 1-2 minutes, or until the powder is completely dissolved. A clear, particulate-free solution is the endpoint. Gentle warming (to 37°C) or brief sonication can aid in dissolving stubborn compounds, but should be used judiciously.

  • Sterilization (Optional but Recommended): For maximal sterility, the final stock solution can be passed through a 0.22 µm sterile syringe filter compatible with DMSO. This is particularly important if the initial reagents were not certified sterile.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes.

  • Labeling: Clearly and durably label each aliquot with the compound name ("8-Propylxanthine"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage: Store the aliquots in a sealed container at -20°C or -80°C, protected from light.

Workflow Visualization

G cluster_prep Preparation cluster_process Processing cluster_final Finalization weigh 1. Weigh 1.94 mg 8-Propylxanthine add_dmso 2. Add 1.0 mL Sterile DMSO weigh->add_dmso dissolve 3. Vortex Until Fully Dissolved add_dmso->dissolve sterilize 4. Sterile Filter (Optional) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot label_store 6. Label and Store at -20°C / -80°C aliquot->label_store

Caption: Workflow for preparing 8-propylxanthine stock solution.

Quality Control, Storage, and Stability

A well-prepared stock solution is only useful if its quality is maintained over time.

  • Reagent Quality: Always use high-purity (>98%) 8-propylxanthine and anhydrous, cell culture-grade DMSO. The quality of reagents is a critical variable in experimental reproducibility.

  • Storage: Store aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light to prevent potential photodegradation.

  • Stability: While specific long-term stability data for 8-propylxanthine in DMSO is not extensively published, most organic compounds stored in this manner are stable for at least 6 months to a year. Avoid repeated freeze-thaw cycles by using single-use aliquots. If any precipitation is observed upon thawing, gently warm and vortex the tube to ensure it has fully redissolved before use. The stability of solutions can be temperature-dependent.

  • Validation: The ultimate quality control is the inclusion of proper controls in your experiment. Always run a vehicle control (cells treated with DMSO diluted to the same final concentration as your highest 8-propylxanthine dose) to ensure observed effects are due to the compound itself.

Application: Diluting Stock for Cell Culture Use

To use the 10 mM stock solution in an experiment, it must be diluted to the final working concentration in the cell culture medium.

Example Calculation:

  • Stock Concentration (C1): 10 mM = 10,000 µM

  • Desired Final Concentration (C2): 10 µM

  • Final Volume in Well (V2): 2 mL = 2,000 µL

Using the dilution formula C1V1 = C2V2 : V1 = (C2 x V2) / C1 V1 = (10 µM x 2,000 µL) / 10,000 µM V1 = 2.0 µL

Procedure: Add 2.0 µL of the 10 mM stock solution to 2 mL of cell culture medium. The final concentration of 8-propylxanthine will be 10 µM.

Final DMSO Check: The final DMSO concentration will be (2.0 µL / 2,000 µL) x 100% = 0.1% . This is a generally safe concentration for most cell lines.

References

  • Nikon Corporation. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • FasterCapital. Best Practices For Stock Solutions. [Link]

  • Saadatian R, et al. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna J Med Biochem. 2019.
  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • LifeTein. DMSO usage in cell culture. [Link]

  • Al-Busaidi I, et al. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals (Basel). 2024.
  • Bitesize Bio. Top Ten Tips for Making Stock Solutions. [Link]

  • Hassan M, et al. Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer. 2014.
  • MP Biomedicals. Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. [Link]

  • Eppendorf SE. Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]

  • Varano F, et al. Inhibition of A2A Adenosine Receptor Signaling in Cancer Cells Proliferation by the Novel Antagonist TP455. Frontiers in Pharmacology. 2018.
  • Igel P, et al. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology. 2018.
  • Slaats J, et al. Adenosine A2a Receptor Antagonism Restores Additive Cytotoxicity by Cytotoxic T Cells in Metabolically Perturbed Tumors. Cancer Immunology Research. 2022.
  • Daly JW, et al. Structure-activity relationships of 8-cycloalkyl-1,3-dipropylxanthines as antagonists of adenosine receptors. Biochemical Pharmacology. 1985.
  • Franco R, et al. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy. Cancers (Basel). 2020.
  • Yegutkin GG, et al. Adenosine Inhibits Tumor Cell Invasion via Receptor-Independent Mechanisms. Neoplasia. 2012.
  • Lohse MJ, et al. 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. 1987.
  • Grote M, et al. Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules. 2021.
  • El-Subbagh HI. An Overview of Methylxanthine as Adenosine Receptor Antagonists.
  • Cytion. Key Quality Control Measures for High-Quality Cell Culture in Cell Banks. [Link]

  • Geraghty RJ, et al. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells. 2023.
  • Cross GA. culture media preparation protocols. [Link]

  • Stittelaar KJ, et al. Preparation of Cell Cultures and Vaccinia Virus Stocks. Current Protocols in Molecular Biology. 2001.
  • Müller CE, et al. Synthesis and Structure−Activity Relationships of 3,7-Dimethyl-1-propargylxanthine Derivatives, A2A-Selective Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. 1996.
  • Jamroz E, et al. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Antioxidants. 2023.
  • Pylkkänen L, et al. 3PC-012 Stability of cefuroxime 80 mg/ml solution in ready-to-administer polypropylene syringes. European Journal of Hospital Pharmacy. 2017.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. [Link]

Sources

in vitro screening methods for 8-substituted xanthine antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 8-substituted xanthine scaffold (e.g., 8-phenyltheophylline, DPCPX, XAC) represents a privileged structure in medicinal chemistry, historically serving as the bedrock for Adenosine Receptor (AR) antagonist discovery. However, the lipophilicity and non-specific binding characteristic of this chemotype present unique challenges in high-throughput screening. This guide details a validated, self-correcting screening workflow for profiling 8-substituted xanthines against the four human AR subtypes (


). We integrate radioligand binding for affinity determination with TR-FRET functional assays to distinguish orthosteric antagonism from inverse agonism.

The Target Landscape: Adenosine Receptor Signaling

Adenosine Receptors (ARs) are Class A GPCRs. 8-substituted xanthines primarily act as competitive antagonists, blocking the binding of endogenous adenosine. Understanding the coupling mechanism is critical for designing the functional screen.

  • 
     & 
    
    
    
    :
    Couple to
    
    
    , inhibiting Adenylyl Cyclase (AC) and reducing cAMP.
  • 
     & 
    
    
    
    :
    Couple to
    
    
    , stimulating AC and increasing cAMP.
Pathway Visualization

The following diagram illustrates the divergent signaling pathways and the intervention point of Xanthine Antagonists.

AR_Signaling cluster_receptors GPCR Membrane Surface Adenosine Adenosine (Endogenous Agonist) A1 A1 / A3 Receptor (Gi-Coupled) Adenosine->A1 Activates A2 A2A / A2B Receptor (Gs-Coupled) Adenosine->A2 Activates Xanthine 8-Substituted Xanthine (Antagonist) Xanthine->A1 Blocks Xanthine->A2 Blocks AC Adenylyl Cyclase (Effector) A1->AC Inhibits (Gi) A2->AC Stimulates (Gs) cAMP cAMP Levels AC->cAMP Modulates

Figure 1: Mechanism of action for xanthine antagonists on divergent G-protein coupled adenosine pathways.

Primary Screening: Radioligand Binding Assays

Objective: Determine the equilibrium dissociation constant (


) of the xanthine derivative.
Rationale:  Functional assays can be confounded by receptor reserve or off-target effects. Radioligand binding provides the "ground truth" of affinity.
Critical Reagent: Adenosine Deaminase (ADA)

Endogenous adenosine is ubiquitous in membrane preparations and competes with radioligands, artificially shifting


 values.
  • Requirement: All buffers must contain 2 U/mL ADA (EC 3.5.4.4) to convert adenosine to inosine (which has low affinity for ARs).

Standard Radioligands & Reference Compounds
ReceptorStandard RadioligandKd (nM)Non-Specific BlockReference Antagonist


~0.5

R-PIA
DPCPX


~1.5

NECA
ZM 241385


~0.5

NECA
PSB-1115


~1.0

IB-MECA
MRS 1523
Protocol: Membrane Filtration Assay
  • Membrane Prep: Harvest CHO or HEK293 cells stably expressing the human AR subtype. Homogenize in ice-cold TE Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet in Assay Buffer.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, 2 U/mL ADA , pH 7.4.
    
    • Note: 8-substituted xanthines are hydrophobic. Ensure 1% DMSO tolerance in the buffer system.

  • Reaction Assembly (96-well plate):

    • Total Binding: 25

      
      L Buffer + 25 
      
      
      
      L Radioligand (
      
      
      concentration) + 100
      
      
      L Membranes.
    • Non-Specific Binding (NSB): Replace Buffer with high-concentration displacer (see table).

    • Test Compound: Replace Buffer with serial dilutions of 8-substituted xanthine.

  • Incubation: 90 minutes at 25°C (Equilibrium is slow for lipophilic xanthines).

  • Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce binding of the xanthine to the filter). Wash 3x with ice-cold buffer.

  • Detection: Liquid Scintillation Counting.

Functional Screening: TR-FRET cAMP Assay

Objective: Confirm antagonistic activity and rule out inverse agonism. Method: HTRF (Homogeneous Time-Resolved Fluorescence) competitive immunoassay.[1] Principle: Native cAMP produced by the cell competes with d2-labeled cAMP for binding to a Cryptate-labeled anti-cAMP antibody.[1][2]

  • High FRET Signal = Low cAMP (Antagonist present).

  • Low FRET Signal = High cAMP (Agonist present).

Protocol: Agonist/Antagonist Mode

A.


 Coupled (

)
  • Stimulation: The receptor is stimulated with an

    
     concentration of a reference agonist (e.g., NECA).
    
  • Antagonism: The xanthine compound inhibits this stimulation, restoring FRET signal.

B.


 Coupled (

) - The "Forskolin Lift"
  • Challenge:

    
     agonists lower cAMP.[2] To see this, we must first artificially raise cAMP levels using Forskolin .
    
  • Workflow:

    • Cells + Forskolin (

      
      ) + Reference Agonist (CPA or IB-MECA). Result: cAMP is suppressed via 
      
      
      
      .
    • Add Xanthine Antagonist.[3]

    • Readout: Xanthine blocks the Agonist. The

      
       brake is removed. Forskolin drives cAMP levels UP.[2] (Decrease in FRET).
      
Step-by-Step Workflow (384-well low volume)
  • Cell Plating: Dispense 2,000 cells/well in 5

    
    L stimulation buffer.
    
  • Compound Addition: Add 2.5

    
    L of 4x Xanthine dilution. Incubate 15 min.
    
  • Stimulation:

    • For A2A/A2B: Add 2.5

      
      L of 4x NECA (
      
      
      
      ).
    • For A1/A3: Add 2.5

      
      L of 4x Mixture (Forskolin + CPA).
      
  • Reaction: Incubate 30 min at RT.

  • Detection: Add 5

    
    L cAMP-d2 + 5 
    
    
    
    L Anti-cAMP-Cryptate.
  • Read: EnVision or PHERAstar reader (Ex: 337nm, Em: 665nm/620nm).

Data Analysis & Interpretation

The Screening Logic Gate

Use this decision tree to process your data.

Data_Logic Start Compound Library Bind Single Point Binding (10 µM) Start->Bind Hit >50% Displacement? Bind->Hit Ki Determine Ki (Cheng-Prusoff) Hit->Ki Yes Discard Discard Hit->Discard No Func Functional IC50 (cAMP) Ki->Func Confirm Mechanism

Figure 2: Screening workflow from library to functional validation.

Calculating Affinity ( )

Convert the


 obtained from the radioligand inhibition curve to 

using the Cheng-Prusoff Equation :


  • 
    :  Concentration of xanthine displacing 50% of specific binding.
    
  • 
    :  Concentration of radioligand used (should be 
    
    
    
    ).
  • 
    :  Dissociation constant of the radioligand (determined experimentally via Saturation Binding).
    

Critical Check: For 8-substituted xanthines, if the Hill Slope (


) deviates significantly from 1.0 (e.g., < 0.8), suspect negative cooperativity or allosteric modulation, rendering Cheng-Prusoff invalid.

Troubleshooting & Optimization

IssueCauseSolution
"Xanthine Crash" 8-substituted xanthines (esp. 8-phenyl) have poor aqueous solubility.Dissolve stocks in 100% DMSO. Ensure final assay DMSO < 2%. Use intermediate dilution plates to avoid shocking the compound in buffer.
High Non-Specific Binding Lipophilic xanthines stick to plastic and filters.1. Use low-binding plates. 2. Pre-soak GF/B filters in 0.3% PEI (Polyethyleneimine) for >1 hr. 3. Add 0.1% BSA to assay buffer.
Curve Shift Endogenous adenosine competition.Verify ADA activity.[3] Freshly prepare 2 U/mL Adenosine Deaminase for every assay run.
A2B Signal Noise

generally has lower affinity for xanthines.
Screen

at higher concentrations (up to 100

M) but watch for solubility limits.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[3][4][5][6] Handbook of Experimental Pharmacology. Link

  • Klotz, K. N., et al. (1998). Binding profiles of selective A1 adenosine receptor antagonists. Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Cisbio/Revvity. (2023). HTRF cAMP HiRange Assay Protocol. Technical Note. Link

  • Jacobson, K. A., et al. (1992). 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors.[7][3][4][8][9] Biochemical Pharmacology. Link

Sources

HPLC detection parameters for 8-propyl-3,7-dihydropurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Detection of 8-propyl-3,7-dihydropurine-2,6-dione

Authored by: A Senior Application Scientist

Introduction

8-propyl-3,7-dihydropurine-2,6-dione is a member of the xanthine derivative family of compounds. Xanthines, which are derived from the purine base xanthine, are of significant interest in pharmaceutical and biological research due to their diverse physiological activities.[1][2][3] These compounds are known to have effects on the central nervous, respiratory, and cardiovascular systems.[1][2] Given their therapeutic potential and biological significance, the development of robust and reliable analytical methods for the accurate quantification of xanthine derivatives is crucial for drug development, quality control, and research applications.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[4] Its high resolution, sensitivity, and specificity make it an ideal choice for the analysis of xanthine derivatives in various matrices.[2][4][5] This application note provides a detailed protocol for the HPLC detection of 8-propyl-3,7-dihydropurine-2,6-dione, designed for researchers, scientists, and drug development professionals. The methodology is grounded in the fundamental physicochemical properties of purine-2,6-diones and established chromatographic principles.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method. 8-propyl-3,7-dihydropurine-2,6-dione, as a xanthine derivative, possesses a purine ring system which is the basis for its chromatographic behavior and UV absorbance.

  • Chemical Structure and Properties : The core structure is a purine-2,6-dione, with a propyl group at the 8-position. The molecular weight and polarity of the molecule will influence its retention on a reversed-phase HPLC column. For a related compound, 3,9-Dihydro-1,3-dimethyl-8-propyl-1H-purine-2,6-dione, the molecular weight is 222.24 g/mol .[6] The presence of the propyl group increases the hydrophobicity of the molecule compared to unsubstituted xanthine.

  • UV Absorbance : The aromatic purine ring system in xanthine derivatives results in strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum.[7] For many xanthine derivatives, the maximum absorbance (λmax) is typically observed around 270-280 nm.[5] Therefore, a UV detector set in this range will provide excellent sensitivity for the detection of 8-propyl-3,7-dihydropurine-2,6-dione. A Photo Diode Array (PDA) detector is highly recommended as it can provide spectral data to confirm the peak purity and identity of the analyte.[8]

Optimized HPLC Detection Parameters

The following HPLC parameters have been optimized for the analysis of 8-propyl-3,7-dihydropurine-2,6-dione. The selection of a C18 column is based on its wide applicability for the separation of moderately polar compounds like xanthine derivatives.[2][5] The mobile phase composition is chosen to provide good resolution and peak shape.

ParameterRecommended SettingRationale
HPLC System Any standard HPLC system with a UV or PDA detectorProvides the necessary platform for the analysis.
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle sizeC18 stationary phases are effective for retaining and separating xanthine derivatives based on their hydrophobicity.[2][5]
Mobile Phase Isocratic mixture of 0.025 M Disodium Phosphate buffer (pH adjusted to 7.2) and Acetonitrile (70:30 v/v)A buffered aqueous-organic mobile phase provides good peak shape and reproducible retention times. The pH can be adjusted to control the ionization state of the analyte if necessary.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and separation efficiency.[9]
Column Temperature 25°C (Ambient)Maintaining a constant temperature ensures reproducible retention times.[9]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.[9]
Detector UV or PDA DetectorProvides sensitive detection of the analyte.
Detection Wavelength 272 nmThis wavelength is in the region of maximum absorbance for many xanthine derivatives, ensuring high sensitivity.[9]
Run Time 10 minutesSufficient time for the elution of the analyte and any potential impurities.

Experimental Protocols

Preparation of Reagents and Solutions
  • Mobile Phase Preparation :

    • To prepare the 0.025 M Disodium Phosphate buffer, dissolve 3.55 g of anhydrous disodium phosphate in 1 L of HPLC-grade water.

    • Adjust the pH of the buffer to 7.2 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.

    • Prepare the final mobile phase by mixing the filtered buffer and acetonitrile in a 70:30 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

  • Standard Stock Solution (1 mg/mL) :

    • Accurately weigh approximately 10 mg of 8-propyl-3,7-dihydropurine-2,6-dione reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.

    • This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions :

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix and remove any interfering substances.[10] The following is a general protocol that can be adapted based on the specific sample matrix.

  • For Solid Samples (e.g., Formulations) :

    • Accurately weigh a portion of the homogenized sample powder equivalent to approximately 10 mg of the active ingredient.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of mobile phase and sonicate for 15 minutes to dissolve the analyte.

    • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[11][12]

  • For Liquid Samples (e.g., Biological Fluids) :

    • Protein precipitation is a common method for cleaning up biological samples.[11]

    • To 1 mL of the liquid sample, add 2 mL of cold acetonitrile or methanol to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[13]

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[13]

HPLC Analysis Workflow

Caption: HPLC analysis workflow from preparation to quantification.

Step-by-Step HPLC Procedure:

  • System Startup : Turn on the HPLC system, including the pump, detector, and data acquisition software.

  • System Equilibration : Purge the pump with the mobile phase and then set the flow rate to 1.0 mL/min. Allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup : Create a sequence in the data acquisition software that includes injections of the blank (mobile phase), working standard solutions, and prepared samples.

  • Injections :

    • Inject the blank solution first to ensure there are no interfering peaks from the system or mobile phase.

    • Inject the working standard solutions in order of increasing concentration to build the calibration curve.

    • Inject the prepared sample solutions. It is recommended to inject a standard solution periodically throughout the run to monitor system suitability.

  • Data Acquisition : Acquire the chromatograms for the specified run time.

Data Analysis and System Suitability

  • Identification : The peak corresponding to 8-propyl-3,7-dihydropurine-2,6-dione in the sample chromatogram should have the same retention time as the peak in the standard chromatogram.

  • Calibration Curve : Plot the peak area of the analyte versus the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for a good linear fit.

  • Quantification : Use the equation of the calibration curve to calculate the concentration of 8-propyl-3,7-dihydropurine-2,6-dione in the prepared sample solutions.

  • System Suitability : Before starting the analysis, inject a standard solution multiple times (e.g., n=5) to check for system suitability. The acceptance criteria are typically:

    • Relative Standard Deviation (RSD) of peak area : ≤ 2.0%

    • Tailing factor : 0.8 - 1.5

    • Theoretical plates : > 2000

Conclusion

This application note provides a comprehensive and robust HPLC method for the detection and quantification of 8-propyl-3,7-dihydropurine-2,6-dione. The detailed protocols for solution preparation, sample preparation, and HPLC analysis, along with the specified method parameters, offer a reliable starting point for researchers and scientists. The method is suitable for routine analysis in quality control and can be adapted for various research applications involving xanthine derivatives. Method validation in accordance with ICH guidelines should be performed before its implementation in a regulated environment.[14]

References

  • Mourya, S., Bodla, R., Taurean, R., & Sharma, A. (n.d.). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. International Journal of Drug Regulatory Affairs. [Link]

  • Din, I. U., & Vione, D. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology, 46(9-10), 633-638. [Link]

  • (n.d.). Sample Preparation for HPLC. Emory University. [Link]

  • Singh, S., Kumar, V., & Singh, P. (2024). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review. Taylor & Francis. [Link]

  • Din, I. U., & Vione, D. (2014). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. ResearchGate. [Link]

  • Mourya, S., Bodla, R., & Sharma, A. (2019). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. Semantic Scholar. [Link]

  • Fatimah, S., S, Y. A., & Rohman, A. (2022). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. [Link]

  • (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • (n.d.). 4. Sample Pretreatment for HPLC. Nacalai Tesque. [Link]

  • Dong, M. W. (2023). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. [Link]

  • (n.d.). 3,9-Dihydro-1,3-dimethyl-8-propyl-1H-purine-2,6-dione. PubChem. [Link]

  • (n.d.). 8-(Dicyclopropylmethyl)-3-propyl-3,7-dihydro-1H-purine-2,6-dione. PubChem. [Link]

  • (n.d.). 3,7-Dihydro-8-methyl-1H-purine-2,6-dione Properties. EPA. [Link]

  • Can, Ö. D., & Karolina, S. (2018). New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. PubMed. [Link]

  • (n.d.). UV-Vis absorption spectra of PDI monomers (above) and polymers (below) in chloroform at concentrations of ca. 1 × 10−5 M. ResearchGate. [Link]

  • Chepyala, D. R., & S, S. (2024). Development of a validated RP-HPLC/PDA method for the quantitative estimation of tepotinib in tablet dosage form. Journal of Applied Pharmaceutical Science. [Link]

  • (n.d.). 8-Chloro-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione. PubChem. [Link]

  • Zhang, H., & Li, Y. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. [Link]

  • Al-shehri, S., & Rahman, M. M. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. MDPI. [Link]

  • (n.d.). 1H-Purine-2,6-dione, 3,7-dihydro-8-(hydroxymethyl)-1,3-dimethyl-. NIST WebBook. [Link]

Sources

Application Note: Precision Crystallization of 8-Alkylxanthine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

8-alkylxanthine derivatives (e.g., 8-cyclopentyl-1,3-dipropylxanthine or CPX) represent a critical class of adenosine receptor antagonists (A1/A2A) and phosphodiesterase inhibitors. Unlike their naturally occurring counterparts (caffeine, theophylline), the introduction of hydrophobic alkyl chains at the C8 position—often combined with N1/N3 propyl or butyl substitutions—drastically alters their physicochemical landscape.[1]

The Crystallization Challenge: The primary difficulty in crystallizing 8-alkylxanthines lies in their amphiphilic but predominantly lipophilic nature . The purine core promotes strong


-

stacking (leading to gelation or amorphous precipitation), while the alkyl chains increase solubility in non-polar solvents but reduce it in traditional polar media. Furthermore, these derivatives are prone to polymorphism , where kinetic forms (often needles) precipitate rapidly, while thermodynamic forms (blocks/prisms) require precise control of supersaturation.[1]

This guide provides a self-validating workflow to transition from crude synthesis to pharmaceutical-grade crystals, ensuring control over purity, yield, and polymorph.

Pre-Crystallization Solubility Profiling[1]

Before attempting crystallization, a solubility map must be established.[1] The 8-alkyl group shifts the solubility profile significantly compared to theophylline.

Table 1: Solubility Profile & Solvent Selection Guide for 8-Alkylxanthines

Solvent ClassSpecific SolventSolubility BehaviorUsage Context
Dipolar Aprotic DMSO, DMFHigh (>50 mg/mL)Primary solvent for "Anti-solvent Precipitation". Good for initial crude cleanup.
Aromatic Toluene, XyleneTemperature Dependent Ideal for "Cooling Crystallization".[1] High solubility at reflux, low at RT.[1]
Alcohols Ethanol, IPAModerate/Low Used as anti-solvents or for re-slurrying.[1] Often requires water cosolvent.[1][2]
Chlorinated DCM, ChloroformHigh Good for extraction, but poor for crystallization (too volatile, fast evaporation leads to amorphous solids).[1]
Aqueous Water (pH < 9)Insoluble (<20

M)
The ultimate anti-solvent.[1]

Mechanistic Insight: The 8-alkyl chain disrupts the hydrogen bonding network slightly compared to 8-H xanthines, but the planar core still drives stacking. Solvents like Toluene interact favorably with the alkyl chains at high temperatures while disrupting


-stacking, allowing for ordered lattice formation upon cooling.

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate crystallization technique based on the purity and quantity of the starting material.

CrystallizationWorkflow Start Crude 8-Alkylxanthine (Post-Synthesis) PurityCheck Purity Assessment (HPLC/TLC) Start->PurityCheck Decision Is Purity > 95%? PurityCheck->Decision MethodA Method A: Anti-Solvent Precipitation (DMSO/Water) Goal: Chemical Purity Decision->MethodA No (<95%) MethodB Method B: Controlled Cooling (Toluene/IPA) Goal: Defined Polymorph Decision->MethodB Yes (>95%) MethodC Method C: Sublimation (High Vacuum) Goal: Single Crystal XRD Decision->MethodC For Structural ID MethodA->PurityCheck Recycle Analysis Solid State Analysis (PXRD, DSC) MethodB->Analysis MethodC->Analysis Final Pharma-Grade API Analysis->Final

Figure 1: Decision matrix for processing crude 8-alkylxanthine derivatives. Blue nodes indicate analytical steps; Green/Red nodes indicate processing methods.

Detailed Experimental Protocols

Protocol A: Purification via Anti-Solvent Precipitation (DMSO/Water)

Purpose: Rapid removal of inorganic salts and polar synthetic byproducts.[1] Best for initial cleanup of crude material.[1]

Reagents:

  • Crude 8-alkylxanthine (e.g., 8-cyclopentyl-1,3-dipropylxanthine)[3][4]

  • Dimethyl sulfoxide (DMSO) - ACS Grade

  • Deionized Water (Anti-solvent)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of crude material in the minimum volume of DMSO (approx. 5–10 mL) at 40–50°C. Stir until clear.

    • Why: Heating ensures complete dissolution of thermodynamic polymorphs that might be present.[1]

  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter to remove insoluble particulates (dust, catalyst residues).
    
  • Nucleation: Place the filtrate in a beaker with rapid magnetic stirring (500 RPM). Slowly add Deionized Water dropwise.

    • Critical Point: Watch for the "Cloud Point" (persistent turbidity).[1] Once reached, stop addition and let stir for 5 minutes.

  • Growth: Continue adding water until the ratio is 1:1 (DMSO:Water).

  • Isolation: Cool the slurry to 4°C for 1 hour. Filter via vacuum filtration (Buchner funnel).[1]

  • Washing: Wash the cake with 20 mL of cold Water/Ethanol (90:10) to remove residual DMSO.[1]

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Validation:

  • Yield: Typically >85%.[1][5]

  • Purity: Check via HPLC. If <98%, proceed to Protocol B.[1]

Protocol B: Polymorph Control via Cooling Crystallization (Toluene)

Purpose: Obtaining stable, crystalline forms (usually triclinic or monoclinic) with defined habits (rods/prisms) suitable for formulation.[1]

Reagents:

  • Pre-purified 8-alkylxanthine (>95% purity)[1][3]

  • Toluene (High boiling, non-polar aromatic)[1]

Step-by-Step:

  • Saturation: Suspend 500 mg of the derivative in 15 mL of Toluene.

  • Reflux: Heat the mixture to reflux (110°C). The solid should dissolve completely.[1][6] If not, add Toluene in 1 mL increments.[1]

    • Mechanistic Note: Toluene disrupts the

      
      -
      
      
      
      stacking of the xanthine core at high temperatures, preventing the formation of amorphous aggregates.
  • Controlled Cooling (The "Annealing" Phase):

    • Turn off the heat source but leave the flask in the oil bath to cool naturally to room temperature (approx. rate: 1°C/min).[1]

    • Do not crash cool in ice.[1] Rapid cooling promotes the formation of metastable needle-like polymorphs (Form I) which may be hygroscopic or physically unstable.[1]

  • Aging: Once at room temperature, transfer to a 4°C environment for 12 hours to maximize yield.

  • Harvesting: Filter the crystals. Wash with 5 mL of cold, hexane-spiked Toluene (to strip residual solvent without redissolving crystals).[1]

Validation:

  • DSC (Differential Scanning Calorimetry): Look for a single sharp endotherm.[1] For CPX, Form I melts ~195°C, Form II (stable) melts ~198°C.[1][7]

  • Microscopy: Crystals should appear as defined prisms or thick rods, not feathery needles.[1]

Protocol C: Sublimation for Single-Crystal X-Ray Diffraction

Purpose: When solution methods yield twinned or solvated crystals unsuitable for structural determination.[1]

Methodology:

  • Place 5–10 mg of pure material on a glass slide or in a sublimation boat.[1]

  • Heat to 180°C (approx. 10–15°C below melting point) on a hot stage.

  • Position a cover slip 2 mm above the sample.[1]

  • Apply high vacuum (if available) or conduct in a closed chamber.[1]

  • Result: Over 12–24 hours, high-quality single crystals will grow on the cool cover slip, free of solvent inclusion.[1]

Polymorph Screening Logic

Polymorphism is rampant in xanthines.[1] The following diagram illustrates the pathway to isolate specific forms based on thermodynamic vs. kinetic control.

PolymorphLogic Solution Saturated Solution (High Temp) FastCool Fast Cooling (Ice Bath) Solution->FastCool High Supersaturation SlowCool Slow Cooling (Ambient -> 4°C) Solution->SlowCool Low Supersaturation Form1 Form I (Metastable) Needles/Fibers Kinetic Product FastCool->Form1 Form2 Form II (Stable) Prisms/Blocks Thermodynamic Product SlowCool->Form2 Form1->Form2 Aging/Slurrying Transformation Solid-State Transformation (Heat/Time)

Figure 2: Kinetic vs. Thermodynamic control in 8-alkylxanthine crystallization.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Oiling Out (Liquid droplets separate instead of crystals)Temperature is too high; solvent system is too polar.Re-heat and add a "seed" crystal at the cloud point.[1] Switch to a less polar solvent system (e.g., Toluene/Heptane instead of EtOH/Water).[1]
Gelation Excessive

-stacking interactions.[1]
Increase solvent volume.[1] Add a hydrogen-bond disruptor (e.g., 5% Methanol) to the non-polar solvent.[1]
Amorphous Precipitate Precipitation was too fast (Crash Cooling).Re-dissolve and use Protocol B (Slow Cooling).[1] Reduce anti-solvent addition rate.[1]
Solvates TGA shows weight loss <150°C.The crystal lattice has trapped solvent.[1] Dry at higher temp under vacuum, or switch to a non-solvate forming solvent (e.g., switch from DCM to Toluene).[1]

References

  • Daly, J. W., et al. (1985).[1] "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. Link

  • McPherson, T., et al. (2010).[1] "Physical Characterization of 1,3-dipropyl-8-cyclopentylxanthine (CPX)." AAPS PharmSciTech.[1] Link

  • Niazov-Elkan, A., et al. (2024).[1] "Surface-Guided Crystallization of Xanthine Derivatives for Optical Metamaterial Applications." Advanced Materials. Link[1]

  • Trask, A. V., et al. (2006).[1][2] "Crystal engineering of organic compounds: Theophylline." Crystal Growth & Design. (Foundational text on xanthine packing).

  • BenchChem Protocols. (2025). "Overcoming challenges in the synthesis of 8-substituted xanthines." BenchChem Application Notes. Link[1]

Disclaimer: The protocols described herein involve the use of hazardous chemicals (DMSO, Toluene) and high temperatures. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

separation of 8-propylxanthine from unreacted starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing a crude reaction mixture from a Traube synthesis or a variant condensation protocol. You are attempting to isolate 8-propylxanthine (an adenosine receptor antagonist scaffold) from a matrix containing unreacted 5,6-diaminouracil , residual butyric acid (or butyryl chloride), and potentially partially cyclized amide intermediates.

The separation of xanthines is rarely about finding the "perfect" chromatography column; it is about exploiting amphoteric thermodynamics . This guide prioritizes pH-controlled fractionation, which is scalable and often superior to chromatography for this specific class of heterocycles.

Module 1: The Physicochemical Logic

Before attempting filtration, you must understand the species present in your flask. The separation relies on the distinct ionization states of your three main components at different pH levels.

Component Analysis Table
ComponentChemical NaturepKa (Approx.)[1][2][3][4]Behavior in Base (pH > 10)Behavior in Acid (pH < 2)Separation "Sweet Spot"
8-Propylxanthine (Product) Amphoteric

(Acidic N-H)
Soluble (Anionic form)Soluble (Cationic form)Precipitates at pH 5–6
5,6-Diaminouracil (SM) Basic Amine

(Protonated amine)
Insoluble/Sparingly Soluble (Neutral)Soluble (Cationic salt)Soluble in dilute acid
Butyric Acid (Reagent) Weak Acid

Soluble (Butyrate anion)Soluble/Oily (Free acid)Soluble (as anion) at pH > 5
The "Sweet Spot" Strategy

The thermodynamic driving force for separation is pH 5.0–6.0 .

  • At this pH, the Product is in its neutral, least soluble form and precipitates.

  • The Butyric Acid is largely ionized (butyrate) and remains in the aqueous phase.

  • The Diaminouracil is protonated (cationic) and remains dissolved in the aqueous phase.

Module 2: Primary Purification Workflow

Do not rely on evaporation of the reaction solvent as your first step, or you will trap the butyric acid smell in your solid. Follow this pH-swing protocol.

Step-by-Step Protocol
  • Alkaline Solubilization:

    • Suspend your crude reaction residue in 1M NaOH .

    • Why: This converts 8-propylxanthine into its sodium salt (soluble) and butyric acid into sodium butyrate (soluble).

    • Observation: If a solid remains undissolved at pH 12-13, it is likely unreacted diaminouracil or inorganic salts. Filter this out now.

  • Controlled Acidification (The Critical Step):

    • Cool the filtrate to 0–5°C.

    • Slowly add Glacial Acetic Acid or 2M HCl dropwise with vigorous stirring.

    • Target pH: Monitor continuously. Stop exactly at pH 5.5–6.0 .

    • Mechanism:[5][6] As you cross pH 8.5, the xanthine protonates to its neutral form. At pH 6, it reaches minimum solubility. However, because pH > 4.8 (pKa of butyric acid), the butyric impurity remains mostly as the soluble butyrate anion.

  • Filtration & Washing:

    • Collect the precipitate via vacuum filtration.

    • Wash 1: Cold water (removes salts and trapped diamines).

    • Wash 2: Diethyl ether or Hexanes (removes residual free butyric acid).

Workflow Diagram (DOT)

XanthinePurification Start Crude Reaction Mixture (Product + Diamine + Butyric Acid) NaOH Add 1M NaOH (pH > 12) Stir 30 mins Start->NaOH Filter1 Filtration Step 1 NaOH->Filter1 Solid1 Solid Residue: Unreacted Diaminouracil (Discard or Recycle) Filter1->Solid1 Filtrate1 Filtrate (Alkaline): Na-Xanthine + Na-Butyrate Filter1->Filtrate1 Acidify Add Acetic Acid dropwise to pH 5.5 - 6.0 Filtrate1->Acidify Precipitate Precipitation Event: Neutral 8-Propylxanthine forms Acidify->Precipitate Filter2 Filtration Step 2 Precipitate->Filter2 Filtrate2 Filtrate (Aqueous): Butyrate ions + Protonated Diamines Filter2->Filtrate2 FinalSolid Crude Solid: 8-Propylxanthine Filter2->FinalSolid Wash Wash with Ether/Hexane (Removes trace Butyric Acid) FinalSolid->Wash Product Pure 8-Propylxanthine Wash->Product

Figure 1: pH-Swing fractionation workflow for isolating 8-propylxanthine from acidic and basic impurities.

Module 3: Troubleshooting & FAQs

Q1: My product smells strongly of vomit/rancid butter. How do I fix this?

Diagnosis: This is residual butyric acid. Even trace amounts have a low olfactory threshold. Solution:

  • Do not just dry it in an oven; this will smell up your lab.

  • Perform a Trituration : Suspend your solid in diethyl ether or hexanes (8-propylxanthine is generally insoluble in non-polar solvents, while butyric acid is highly soluble).

  • Sonicate for 10 minutes.

  • Filter and wash with fresh ether.

Q2: The product is "oiling out" instead of precipitating upon acidification.

Diagnosis: This often happens if the concentration is too high or if intermediate amides (incomplete cyclization) are present. Solution:

  • Dilute: Add more water to the mixture before acidification.

  • Seed: If you have a tiny crystal of pure product, add it at pH 7.

  • Heat/Cool Cycle: Heat the oiled mixture to boiling (it may dissolve) and allow it to cool very slowly to room temperature, then to 4°C. This encourages crystallization over oiling.

Q3: I suspect my product is contaminated with the uncyclized amide intermediate.

Diagnosis: The Traube synthesis involves two steps: amide formation and ring closure. If the ring closure (dehydration) was incomplete, you will have a hydrated intermediate. Validation: Check LC-MS. The intermediate will have a mass of


.
Fix: 
  • Resuspend the solid in 10% NaOH.

  • Reflux for 1–2 hours. (This forces the thermodynamic ring closure).

  • Repeat the acidification protocol from Module 2.

Module 4: High-Purity Polishing (Recrystallization)

If the precipitation method yields 95% purity and you require >99% for biological assays, use recrystallization rather than silica chromatography (xanthines streak badly on silica due to their polarity).

Recommended Solvent Systems:

  • Acetic Acid/Water (Standard): Dissolve in hot glacial acetic acid. Add water dropwise until turbid. Cool.

  • DMF/Water (For stubborn cases): Dissolve in minimum hot DMF. Add water. (Warning: Hard to remove DMF later).

  • Ethanol/Water: Good for 8-propyl derivatives specifically, as the propyl chain adds slight lipophilicity compared to methyl derivatives.

References

  • Daly, J. W., & Jacobson, K. A. (1995). Adenosine Receptors: Structure-Activity Relationships for Xanthines. In Adenosine and Adenine Nucleotides: From Molecular Biology to Integrative Physiology. Springer.

  • Jacobson, K. A., et al. (1985). Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: Potent antagonists for adenosine receptors. Journal of Medicinal Chemistry.

  • Müller, C. E., et al. (1993). Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists. Journal of Medicinal Chemistry. (Describes analogous purification logic for fused xanthine systems).

  • Shamim, M. T., et al. (1989). 8-Aryl-1,3-dipropylxanthines: Potent and selective antagonists for A1-adenosine receptors. Journal of Medicinal Chemistry.

Sources

Validation & Comparative

Comparative Analysis: C8-Substituted Xanthines (8-Propyl vs. 8-Phenyl)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Affinity of 8-Propylxanthine vs. 8-Phenylxanthine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

In the development of adenosine receptor (AR) antagonists, the xanthine scaffold (1,3-disubstituted-2,6-dioxopurine) serves as the foundational pharmacophore. While substitutions at the N1 and N3 positions (e.g., methyl in theophylline, propyl in enprofylline) dictate general receptor occupancy and solubility, the C8-position is the critical determinant for high-affinity binding and subtype selectivity.

This guide objectively compares 8-Propylxanthine (representative of C8-alkyl substitutions) and 8-Phenylxanthine (representative of C8-aryl substitutions).

Key Distinction:

  • 8-Phenylxanthine (8-PX/8-PT): Exhibits nanomolar (nM) affinity due to

    
    -
    
    
    
    stacking interactions within the receptor's exosite. It is a potent, non-selective antagonist.
  • 8-Propylxanthine: Generally exhibits micromolar (

    
    M) affinity. The flexible alkyl chain lacks the electronic character required to anchor the molecule effectively in the hydrophobic pocket compared to the rigid phenyl ring.
    

Structural & Mechanistic Comparison

The Structure-Activity Relationship (SAR)

The adenosine receptor binding pocket contains specific hydrophobic regions that interact with the xanthine core. The "C8-substituent effect" is a well-documented phenomenon in medicinal chemistry.

  • The "Phenyl Boost": The introduction of a phenyl group at C8 (as seen in 8-phenyltheophylline) typically increases affinity by 10- to 100-fold compared to the unsubstituted or 8-alkyl congeners. This is attributed to a specific interaction with aromatic residues (likely Phenylalanine or Tryptophan) in the receptor's binding crevice.

  • The "Propyl Penalty": While a propyl chain increases lipophilicity compared to a hydrogen atom, it lacks the planarity and electron density of an aryl group. Furthermore, the rotational freedom of the propyl chain results in a higher entropic cost upon binding compared to the rigid phenyl ring.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for C8-substitution during lead optimization.

SAR_Logic Xanthine_Core Xanthine Scaffold (1,3-Dialkyl) C8_Sub C8-Position Modification Xanthine_Core->C8_Sub Propyl 8-Propyl (Alkyl) Flexible, Hydrophobic C8_Sub->Propyl + Aliphatic Bulk Phenyl 8-Phenyl (Aryl) Rigid, Aromatic C8_Sub->Phenyl + Aromatic Ring Low_Affinity Outcome: Moderate/Low Affinity (µM) Lack of π-stacking Propyl->Low_Affinity High_Affinity Outcome: High Affinity (nM) π-π Stacking Interaction Phenyl->High_Affinity Solubility_Issue Risk: Reduced Aqueous Solubility Phenyl->Solubility_Issue

Figure 1: Decision logic for C8-substitution. The aryl moiety (phenyl) provides a critical affinity boost via electronic interactions that the alkyl (propyl) group cannot replicate.

Quantitative Performance Analysis

The following data aggregates typical


 (inhibition constant) values from radioligand binding assays. Note that "8-Propylxanthine" often refers to 8-propyltheophylline  (1,3-dimethyl-8-propylxanthine) in literature comparisons against 8-phenyltheophylline  (8-PT).
Table 1: Receptor Affinity Profile ( values)[1][2]
Feature8-Propyltheophylline (Alkyl)8-Phenyltheophylline (Aryl)Impact Analysis

Affinity (

)


Phenyl confers ~50x potency increase.

Affinity (

)


Phenyl enhances binding, though less selectively.
Selectivity (

)
Low / Non-selectiveModerate (

)
Neither is highly selective, but 8-PT is a functional antagonist.
Solubility (Water) ModerateVery Poor8-PT requires DMSO or high pH for dissolution.
Primary Utility SAR Probe / Negative ControlStandard Antagonist / Pharmacological Tool8-PT is the benchmark for blocking adenosine effects.

Data synthesized from Bruns et al. and Daly et al. (See References).

Experimental Protocol: Comparative Radioligand Binding

To validate the affinity differences described above, the following self-validating protocol is recommended. This workflow uses


  (a selective 

antagonist) to measure displacement by the test compounds.
Materials
  • Source Tissue: Rat Cerebral Cortex (high

    
     density).
    
  • Radioligand:

    
     (Specific Activity ~100 Ci/mmol).
    
  • Non-specific Control:

    
     R-PIA or NECA.
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4. (Note:

    
     is omitted to favor antagonist conformation, though often included for agonist studies).
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize rat cortex in ice-cold sucrose buffer.

    • Centrifuge at

      
       (10 min) to remove debris.
      
    • Centrifuge supernatant at

      
       (20 min) to pellet membranes.
      
    • Resuspend pellet in Assay Buffer and treat with Adenosine Deaminase (2 U/mL) for 30 min at 37°C to remove endogenous adenosine. This step is critical for accurate

      
       determination.
      
  • Incubation:

    • Prepare tubes in triplicate:

      • Total Binding: Membrane +

        
         (0.2 nM).
        
      • Non-Specific Binding: Membrane +

        
         + 
        
        
        
        R-PIA.
      • Experimental: Membrane +

        
         + Increasing conc. of 8-Propyl  or 8-Phenyl  (
        
        
        
        to
        
        
        M).
    • Incubate for 90 minutes at 25°C.

  • Termination & Counting:

    • Rapidly filter through Whatman GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer to reduce background.

    • Measure radioactivity via liquid scintillation counting.[1]

Visualization: Binding Assay Workflow

Binding_Protocol Prep Membrane Prep (Rat Cortex) ADA Adenosine Deaminase (Remove Endogenous Ligand) Prep->ADA Clean Incubation Incubation (90 min @ 25°C) ADA->Incubation + [3H]-DPCPX + Test Drug Filtration GF/B Filtration (Separation) Incubation->Filtration Terminate Analysis Scintillation Counting (Data: Ki Calculation) Filtration->Analysis Quantify

Figure 2: Workflow for radioligand binding assay to determine Ki values.

Expert Commentary & Causality

As a Senior Application Scientist, it is vital to interpret why these differences exist beyond the numbers.

  • The Hydrophobic Pocket: The adenosine receptor contains a specific "exosite" near the binding cleft. The 8-phenyl ring of 8-PT undergoes favorable van der Waals and

    
    -stacking interactions with aromatic amino acid residues (specifically Phenylalanine residues in the transmembrane helices). The 8-propyl chain, being aliphatic and flexible, cannot form these specific high-energy bonds.
    
  • Solubility vs. Potency Trade-off: While 8-phenylxanthine is the superior binder, it is notoriously insoluble in physiological buffers. Researchers must dissolve it in DMSO or high pH (NaOH) stock solutions. 8-Propyl derivatives, while weaker, often possess slightly better physicochemical handling properties, though they are rarely used as final drug candidates due to low potency.

  • Selectivity Implications: Neither simple 8-propyl nor 8-phenyl xanthines are highly selective for

    
     vs 
    
    
    
    . To achieve true
    
    
    selectivity, the industry moved toward 8-cycloalkyl derivatives (e.g., DPCPX, which has an 8-cyclopentyl group). The cycloalkyl group fills the hydrophobic pocket more "snugly" than the phenyl ring, optimizing the fit for the
    
    
    subtype specifically.

References

  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 80(7), 2077-2080.

  • Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors.[2] Journal of Medicinal Chemistry, 29(7), 1305-1308.

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[2][3][1][4][5][6][7][8][9][10] Handbook of Experimental Pharmacology, (200), 151–199.[9]

  • Jacobson, K. A., et al. (1985). Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors.[8][10][11] Journal of Medicinal Chemistry, 28(9), 1334-1340.

Sources

Navigating the Phosphodiesterase Landscape: A Comparative Guide to the Cross-Reactivity of 8-propyl-3,7-dihydropurine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, phosphodiesterases (PDEs) stand as critical regulators, governing the spatial and temporal dynamics of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The therapeutic potential of modulating these pathways has led to the development of a vast array of PDE inhibitors. Among these, xanthine derivatives have a long history, with compounds like caffeine and theophylline being household names. This guide delves into the cross-reactivity profile of a specific xanthine derivative, 8-propyl-3,7-dihydropurine-2,6-dione (also known as 8-propylxanthine), with various PDE isoenzymes.

The Xanthine Scaffold and PDE Inhibition: A Comparative Overview

Xanthine-based molecules have long been recognized for their ability to inhibit PDEs.[1] The core purine-2,6-dione structure serves as a scaffold that can be modified at various positions to tune potency and selectivity for different PDE isoenzymes.[2] The substitution at the 8-position, in particular, has been shown to significantly influence the inhibitory profile.[3][4]

To provide a context for the potential cross-reactivity of 8-propyl-3,7-dihydropurine-2,6-dione, the following table summarizes the PDE inhibitory profiles of other relevant xanthine derivatives. This comparative data highlights the nuances of how substitutions on the xanthine core can dramatically alter selectivity.

CompoundPrimary Target(s)Notable Cross-ReactivityReference(s)
Theophylline Non-selective PDE inhibitorInhibits multiple PDE families, including PDE1, PDE2, PDE3, PDE4, and PDE5, with micromolar affinity. Also an adenosine receptor antagonist.[5]
Ibufylline PDE4 selectiveShows significantly higher potency for PDE4 over other isoenzymes.
Rolipram (non-xanthine)Highly selective PDE4 inhibitorOften used as a benchmark for PDE4 selectivity.[5]
Sildenafil (non-xanthine)Highly selective PDE5 inhibitorExhibits significant cross-reactivity with PDE6.
1,3-Diethyl-8-phenylxanthine Adenosine A1 receptor antagonistPotent inhibitor of PDE4 activity with IC50 values in the 10 microM range.[5][5]
1,3-Dipropyl-8-cyclopentylxanthine Adenosine A1 receptor antagonistComparatively potent inhibitor of PDE4 activity.[5][5]

Based on the structure-activity relationships of 8-substituted xanthines, it is plausible that 8-propyl-3,7-dihydropurine-2,6-dione exhibits some degree of inhibitory activity against multiple PDE isoenzymes. The 8-propyl substituent is a relatively small, non-polar group, which may not confer strong selectivity for a specific PDE family. Therefore, a comprehensive experimental evaluation is crucial to definitively determine its cross-reactivity profile.

Experimental Determination of PDE Cross-Reactivity

To ascertain the precise inhibitory profile of 8-propyl-3,7-dihydropurine-2,6-dione, a systematic screening against a panel of purified PDE isoenzymes is necessary. Various assay formats can be employed for this purpose, with radiometric and fluorescence-based methods being the most common.

Experimental Workflow for Assessing PDE Cross-Reactivity

The following diagram illustrates a typical workflow for determining the cross-reactivity of a test compound against a panel of PDE isoenzymes.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_data Data Analysis TestCompound Test Compound (8-propyl-3,7-dihydropurine-2,6-dione) Assay Perform PDE Inhibition Assay (e.g., Radiometric or Fluorescence Polarization) TestCompound->Assay PDEPanel Panel of Purified PDE Isoenzymes (PDE1-11) PDEPanel->Assay IC50 Determine IC50 values for each PDE isoenzyme Assay->IC50 Selectivity Calculate Selectivity Ratios IC50->Selectivity

Workflow for PDE Cross-Reactivity Profiling
Detailed Experimental Protocol: Radiometric PDE Inhibition Assay

This protocol describes a classic and robust method for measuring PDE activity and its inhibition using a radiolabeled substrate, such as [³H]-cAMP or [³H]-cGMP.[6]

Principle: This assay measures the conversion of radiolabeled cyclic nucleotide monophosphate (cNMP) to its corresponding radiolabeled 5'-nucleotide monophosphate (5'-NMP) by the PDE enzyme. The reaction is terminated, and the product is separated from the unreacted substrate, typically by chromatography or selective precipitation. The amount of radioactivity in the product fraction is then quantified to determine enzyme activity.

Materials:

  • Purified recombinant PDE isoenzymes (PDE1-11)

  • [³H]-cAMP or [³H]-cGMP

  • Test compound (8-propyl-3,7-dihydropurine-2,6-dione) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Scintillation cocktail

  • Microplates (96-well or 384-well)

  • Liquid scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a microplate, add the following to each well:

      • Assay Buffer

      • Test compound dilution or vehicle control (for determining 100% activity)

      • Purified PDE enzyme (pre-diluted in assay buffer)

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding a solution of [³H]-cAMP or [³H]-cGMP to each well. The final substrate concentration should be below the Km of the enzyme to ensure sensitivity to inhibition.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction:

    • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation (e.g., boiling for 2 minutes).

  • Conversion to Nucleoside:

    • Add snake venom nucleotidase to each well to convert the radiolabeled 5'-NMP product to the corresponding radiolabeled nucleoside (e.g., [³H]-adenosine or [³H]-guanosine).

    • Incubate at 30°C for 10 minutes.

  • Separation of Product:

    • Add a slurry of anion-exchange resin to each well. The negatively charged resin will bind the unreacted, negatively charged [³H]-cNMP and [³H]-5'-NMP, while the neutral radiolabeled nucleoside product will remain in the supernatant.

    • Centrifuge the plate to pellet the resin.

  • Quantification:

    • Transfer an aliquot of the supernatant from each well to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Signaling Context: The Role of PDEs

The inhibition of PDE isoenzymes has profound effects on cellular signaling pathways by elevating the intracellular levels of cAMP and/or cGMP. These second messengers, in turn, activate downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), leading to a cascade of phosphorylation events that modulate a wide range of cellular functions.

The following diagram illustrates the central role of PDEs in regulating cAMP and cGMP signaling pathways.

signaling_pathway GPCR_s Gs-coupled Receptor AC Adenylyl Cyclase GPCR_s->AC + GPCR_i Gi-coupled Receptor GPCR_i->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE_cAMP PDEs (e.g., PDE4, 7, 8) cAMP->PDE_cAMP PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP PDE_cAMP->AMP CellularResponse_cAMP Cellular Response (e.g., Gene Expression, Metabolism) PKA->CellularResponse_cAMP sGC Soluble Guanylyl Cyclase cGMP cGMP sGC->cGMP NO Nitric Oxide (NO) NO->sGC GTP GTP GTP->sGC PDE_cGMP PDEs (e.g., PDE5, 6, 9) cGMP->PDE_cGMP PKG Protein Kinase G (PKG) cGMP->PKG GMP 5'-GMP PDE_cGMP->GMP CellularResponse_cGMP Cellular Response (e.g., Smooth Muscle Relaxation) PKG->CellularResponse_cGMP Inhibitor 8-propyl-3,7-dihydropurine-2,6-dione Inhibitor->PDE_cAMP Inhibitor->PDE_cGMP

Role of PDEs in cAMP and cGMP Signaling

Conclusion and Future Directions

While the precise cross-reactivity profile of 8-propyl-3,7-dihydropurine-2,6-dione against the full panel of PDE isoenzymes remains to be experimentally determined, the information and methodologies presented in this guide provide a robust framework for its evaluation. The structure-activity relationships of related xanthine derivatives suggest that it may exhibit a degree of non-selective PDE inhibition.

For researchers and drug development professionals, the key takeaway is the critical importance of comprehensive profiling of any potential PDE inhibitor. The experimental protocols detailed herein offer a starting point for conducting such studies, enabling the elucidation of the selectivity and potential therapeutic window of novel compounds like 8-propyl-3,7-dihydropurine-2,6-dione. A thorough understanding of its interactions with the diverse family of PDE isoenzymes will be instrumental in unlocking its full pharmacological potential and guiding its future development.

References

  • Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC. [Link]

  • Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • 8-Aryl xanthines potent inhibitors of phosphodiesterase 5. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp. PubMed Central. [Link]

  • Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. PMC. [Link]

  • Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. PMC. [Link]

  • How to run a cAMP HTRF assay. YouTube. [Link]

  • Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. MDPI. [Link]

  • PDELight™ HTS cAMP phosphodiesterase Kit. Lonza. [Link]

  • New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and 8-phenyltheophylline on lipolysis and on phosphodiesterase activities. Pharmacological Research Communications. [Link]

  • Principles of the HTRF cAMP Assay. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Biochemical Pharmacology. [Link]

  • Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry. [Link]

  • How should I improve the quality of my HTRF screening assay?. ResearchGate. [Link]

  • Dihydropyrazolopyrimidinone compounds as PDE2 inhibitors.
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • Selective pde3b inhibitors and use of the same in therapy.
  • Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology. [Link]

  • A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. PMC. [Link]

  • WO 2006/078593 A2.
  • Dipeptidyl peptidase inhibitors. PubChem. [Link]

  • Phosphodiesterase inhibitors and uses thereof.
  • Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology. [Link]

Sources

Safety Operating Guide

8-Propyl-3,7-dihydropurine-2,6-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL GUIDE: 8-Propyl-3,7-dihydropurine-2,6-dione Disposal Procedures

PART 1: IDENTIFICATION & HAZARD LOGIC

1.1 Chemical Context 8-Propyl-3,7-dihydropurine-2,6-dione (commonly referred to as 8-Propylxanthine ) is a xanthine derivative. Structurally, it consists of a purine base with a propyl group at the 8-position.

  • Chemical Class: Heterocyclic Organic / Purine Derivative

  • Primary Bioactivity: Adenosine Receptor Antagonist (Non-selective or A2B selective depending on specific substitution patterns).

  • Physical State: White to off-white crystalline solid.

1.2 The "Why" Behind the Protocol (Scientific Integrity) Standard laboratory waste protocols often generalize "solids." However, as a bioactive purine derivative, 8-Propylxanthine presents specific environmental risks if leached.

  • Bioaccumulation Risk: Xanthines are stable heterocycles. While caffeine is biodegradable, substituted xanthines can persist in water tables, potentially affecting aquatic life via adenosine receptor blockade.

  • Thermal Stability: The fused pyrimidine-imidazole ring system is thermally stable. Low-temperature incineration or landfilling is insufficient. High-temperature incineration (>1000°C) is required to fracture the ring nitrogen bonds effectively.

PART 2: PRE-DISPOSAL STABILIZATION & SEGREGATION

Before disposal, the compound must be segregated based on its physical state. Do not mix with oxidizers (e.g., permanganates, nitrates) as the propyl side chain is susceptible to oxidation, potentially generating heat or toxic byproducts.

Table 1: Waste Stream Classification
ParameterSpecificationOperational Logic
RCRA Classification Non-Listed (unless formulation specific)Treat as Hazardous Waste (Toxic) due to bioactivity.
Waste Code (Generic) D000 (if non-characteristic) or D001 (if in flammable solvent)Default to local "Non-Halogenated Organic" codes.
Incompatible Streams Oxidizers, Strong Acids, SharpsPrevents reaction and container breaches.
Container Type HDPE (High-Density Polyethylene)Chemical resistance to organic solids.
Visual Workflow: Waste Segregation Decision Matrix

WasteSegregation Start Waste Generation: 8-Propylxanthine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Solid Waste Bin (Double Bagged) Solid->SolidBin Bag & Tag SolventCheck Check Solvent Type Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, Methanol) SolventCheck->NonHalogenated Incineration High-Temp Incineration (Approved Facility) Halogenated->Incineration Stream A NonHalogenated->Incineration Stream B SolidBin->Incineration

Figure 1: Decision matrix for segregating 8-Propylxanthine waste streams to ensure correct incineration pathways.

PART 3: STEP-BY-STEP DISPOSAL PROTOCOLS

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stock or surplus powder.

  • PPE Selection: Don nitrile gloves (minimum 0.11mm thickness) and N95 particulate respirator or work within a fume hood.

    • Reasoning: Prevents inhalation of fine particulates which can cause respiratory irritation or systemic absorption.

  • Primary Containment: Transfer the solid substance into a clear, sealable polyethylene bag (Zip-lock style).

  • Secondary Containment: Place the sealed bag into a secondary amber jar or HDPE waste container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "8-Propyl-3,7-dihydropurine-2,6-dione" (Do not use abbreviations like '8-PX').

    • Hazard Checkbox: Toxic / Irritant.

  • Disposal: Move to the "Solid Organic Waste" satellite accumulation area for pickup.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for solutions containing the compound.

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).

  • Precipitation Check: Ensure the compound is fully dissolved. If sludge forms, filter the solids and dispose of them via Protocol A .

    • Reasoning: Sludge can clog liquid incinerator nozzles.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple rinse the original vessel with the matching solvent and add rinsate to the waste carboy.

  • Cap & Vent: Ensure the carboy cap is vented if the solution is prone to off-gassing, though xanthines are generally stable.

PART 4: EMERGENCY SPILL MANAGEMENT

In the event of a powder spill outside a containment hood, immediate action is required to prevent aerosolization.

Visual Workflow: Spill Response

SpillResponse Alert 1. Secure Area Alert Personnel PPE 2. Don PPE (Nitrile + N95) Alert->PPE Contain 3. Dampen Powder (Prevent Dust) PPE->Contain Collect 4. Scoop & Bag Contain->Collect Clean 5. Soap/Water Wash (Surfaces) Collect->Clean

Figure 2: Sequential workflow for managing dry powder spills to minimize inhalation risks.

Detailed Spill Steps:

  • Dampening: Do not dry sweep. Cover the spill with a paper towel dampened with water or an inert absorbent (vermiculite). This prevents the light powder from becoming airborne.

  • Collection: Scoop the wet material/absorbent mixture into a wide-mouth waste jar.

  • Decontamination: Wipe the surface with a mild detergent solution (1% Alconox) followed by water. Xanthines are moderately soluble in basic solutions; detergent helps lift residues.

PART 5: REGULATORY COMPLIANCE & TRANSPORT

5.1 US EPA (RCRA) Status While 8-Propylxanthine is not explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic), it must be characterized by the generator.

  • Generator Status: Under 40 CFR 262.11, the generator must determine if the waste exhibits hazardous characteristics.

  • Determination: Treat as Toxic due to pharmacological potency.

5.2 Transport (DOT) If transporting pure substance for off-site disposal:

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (8-Propyl-3,7-dihydropurine-2,6-dione).

  • Class: 6.1

  • Packing Group: III (Low to medium danger).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1676 (Enprofylline/Propylxanthine analogs). PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Washington, D.C. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.